An In-Depth Technical Guide to 4-Ethoxy-1H-indole-7-carboxamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Ethoxy-1H-indole-7-carboxamide, a substituted indole derivative of interest in medicinal chemist...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Ethoxy-1H-indole-7-carboxamide, a substituted indole derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and predictive models to offer insights into its fundamental properties and potential.
Molecular Structure and Identification
4-Ethoxy-1H-indole-7-carboxamide belongs to the indole class of heterocyclic aromatic compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule is further functionalized with an ethoxy group at the 4-position and a carboxamide group at the 7-position of the indole ring.
Figure 1: Chemical structure of 4-Ethoxy-1H-indole-7-carboxamide.
Physicochemical Properties
Property
Predicted Value
Rationale / Comparison
Melting Point (°C)
160-180
The presence of amide and N-H groups suggests strong intermolecular hydrogen bonding, likely resulting in a relatively high melting point compared to the parent indole.
LogP
~1.5 - 2.5
The ethoxy group increases lipophilicity, while the carboxamide group increases hydrophilicity. The overall value is likely to be moderately lipophilic.
pKa (acidic)
~16-17
The N-H proton of the indole ring is weakly acidic, similar to other indoles.
pKa (basic)
~ -2 to -3
The lone pair on the indole nitrogen is generally not basic due to its involvement in the aromatic system. The amide group is also very weakly basic.
Aqueous Solubility
Low to moderate
The carboxamide group can participate in hydrogen bonding with water, but the overall indole scaffold is hydrophobic. Solubility is expected to be limited.
Proposed Synthesis Pathway
A validated, step-by-step synthesis protocol for 4-Ethoxy-1H-indole-7-carboxamide is not publicly documented. However, a plausible synthetic route can be designed based on established methods for indole synthesis and functional group interconversions. A potential strategy could involve the construction of the substituted indole ring followed by the introduction or modification of the carboxamide function.
One possible approach could start from a suitably substituted aniline precursor, for instance, 2-amino-3-ethoxybenzonitrile. This could then undergo a Fischer indole synthesis or a related cyclization strategy to form the indole core, followed by hydrolysis of the nitrile to the desired carboxamide.
Figure 2: A plausible synthetic workflow for 4-Ethoxy-1H-indole-7-carboxamide.
Potential Biological Activity and Therapeutic Interest
While no specific biological activity has been reported for 4-Ethoxy-1H-indole-7-carboxamide, the indole-7-carboxamide scaffold is a known pharmacophore with documented antiviral activity.
Analogy to HIV-1 Attachment Inhibitors
A series of indole-7-carboxamides have been identified as potent inhibitors of HIV-1 attachment.[2] These compounds are thought to bind to the HIV-1 gp120 envelope glycoprotein, preventing its interaction with the host cell's CD4 receptor. This is a critical first step in the viral entry process. The structure-activity relationship (SAR) studies in this class of compounds suggest that substitutions at the 4-position of the indole ring can significantly modulate antiviral potency and pharmacokinetic properties.
The presence of the 4-ethoxy group in the target molecule could influence its binding affinity for gp120 and its overall drug-like properties. Further investigation is warranted to determine if 4-Ethoxy-1H-indole-7-carboxamide retains this anti-HIV activity.
Figure 3: Hypothesized mechanism of action as an HIV-1 attachment inhibitor.
Experimental Protocols and Future Directions
To fully characterize 4-Ethoxy-1H-indole-7-carboxamide, a series of experimental studies are required.
Synthesis and Characterization
A definitive synthesis would need to be carried out, followed by purification and structural confirmation using techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify characteristic functional groups (N-H, C=O, C-O).
X-ray Crystallography: To determine the precise three-dimensional structure if suitable crystals can be obtained.
Physicochemical Property Determination
Experimental determination of the following properties would be crucial for drug development:
Solubility: In aqueous and organic solvents.
LogP/LogD: To quantify lipophilicity.
pKa: To understand ionization behavior at different pH values.
Crystal Polymorphism: To identify different solid-state forms.
Biological Evaluation
Based on the activity of related compounds, initial biological screening could focus on:
Antiviral Assays: Particularly against a panel of HIV-1 strains to assess its potential as an attachment inhibitor.
Cytotoxicity Assays: To determine its effect on host cell viability.
In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Assays: To evaluate its drug-like properties, such as metabolic stability in liver microsomes and cell permeability.
Conclusion
4-Ethoxy-1H-indole-7-carboxamide is a molecule with potential interest in the field of medicinal chemistry, particularly in the context of antiviral drug discovery. While specific experimental data is currently lacking, this guide provides a foundational understanding based on its chemical structure and the known properties of related indole derivatives. The proposed synthetic route and the hypothesized biological activity offer a starting point for future research to fully elucidate the chemical and pharmacological profile of this compound. Further experimental investigation is essential to validate these predictions and to explore its potential as a therapeutic agent.
References
Yeung, K. S., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202. [Link]
An In-Depth Technical Guide to 4-Ethoxy-1H-indole-7-carboxamide: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products a...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic drugs.[1] This guide focuses on a specific, yet underexplored, derivative: 4-Ethoxy-1H-indole-7-carboxamide. While direct research on this molecule is sparse, this document provides a comprehensive technical overview by leveraging established principles of organic synthesis and drawing insights from the well-documented structure-activity relationships (SAR) of analogous indole-7-carboxamides. We will explore its fundamental chemical properties, propose a robust synthetic pathway, and discuss its potential as a therapeutic agent, particularly within the context of antiviral drug discovery.
Core Chemical Structure and Properties
4-Ethoxy-1H-indole-7-carboxamide is a bicyclic aromatic heterocycle. The core structure consists of a benzene ring fused to a pyrrole ring, defining the indole scaffold. Key functional groups include an ethoxy group (-OCH₂CH₃) at the C4 position and a primary carboxamide group (-CONH₂) at the C7 position. The presence of the indole nitrogen (N1), the ethoxy oxygen, and the amide group introduces specific electronic and steric properties that are critical for its chemical reactivity and biological interactions.
Caption: Chemical structure of 4-Ethoxy-1H-indole-7-carboxamide.
Predicted Physicochemical Properties
Predictive models are invaluable for assessing the "drug-likeness" of a compound in early-stage development. The properties of 4-Ethoxy-1H-indole-7-carboxamide have been calculated and are summarized below. These values suggest good potential for oral bioavailability, aligning with Lipinski's Rule of Five.[2]
Property
Predicted Value
Significance in Drug Development
Molecular Formula
C₁₁H₁₂N₂O₂
Defines the elemental composition.
Molecular Weight
204.23 g/mol
Below the 500 Da threshold, favoring absorption.
XLogP3-AA
1.5 - 2.0
Indicates balanced lipophilicity for membrane permeability.
Hydrogen Bond Donors
2 (N-H, -NH₂)
Within the limit of <5, important for solubility and binding.
Hydrogen Bond Acceptors
3 (C=O, -O-, N-H)
Within the limit of <10, influencing solubility and target interaction.
Topological Polar Surface Area
68.8 Ų
Below 140 Ų, suggesting good cell permeability.[3]
Proposed Synthesis and Characterization
While a specific synthesis for 4-Ethoxy-1H-indole-7-carboxamide has not been published, a logical and robust synthetic route can be designed based on established methodologies for constructing substituted indoles and their derivatives.[4] The proposed pathway involves the formation of the core indole scaffold followed by functional group manipulations.
Hypothetical Synthetic Protocol
The synthesis would commence from a commercially available substituted nitrotoluene, proceeding through indole ring formation, esterification, and final amidation.
Step 1: Fischer Indole Synthesis
Reactants: 3-Ethoxy-2-methyl-6-nitrophenylhydrazine and a suitable keto-ester (e.g., ethyl pyruvate).
Rationale: The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system. The choice of a hydrazine precursor with the ethoxy and nitro groups in the correct positions is critical for achieving the desired substitution pattern on the final indole.
Step 2: Reduction of the Nitro Group
Reagent: A reducing agent such as Tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).
Rationale: The nitro group, having served its purpose as an electron-withdrawing group to direct the cyclization, is reduced to an amine. This amine is a precursor to the carboxamide.
Step 3: Sandmeyer Reaction to Install the Carboxylic Acid
Reagents: Sodium nitrite (NaNO₂) in acidic conditions to form a diazonium salt, followed by reaction with a cyanide source (e.g., CuCN) and subsequent hydrolysis.
Rationale: The Sandmeyer reaction provides a reliable method to convert the aromatic amine at the 7-position into a nitrile, which can then be easily hydrolyzed to the corresponding carboxylic acid, a direct precursor to the target carboxamide.
Step 4: Amide Coupling
Reactants: The synthesized 4-Ethoxy-1H-indole-7-carboxylic acid, a coupling agent (e.g., EDC/HOBt), and a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base).
Rationale: This is a standard and high-yielding method for forming an amide bond from a carboxylic acid.[5] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are commonly used to activate the carboxylic acid for nucleophilic attack by ammonia.
Caption: Proposed synthetic workflow for 4-Ethoxy-1H-indole-7-carboxamide.
Spectroscopic Characterization (Predicted)
The structural elucidation of the final compound would rely on standard spectroscopic techniques.[6] Based on the structure, the following spectral data are anticipated:
¹H NMR:
Aromatic Region (6.5-7.5 ppm): Signals corresponding to the protons on the indole ring. The C4-ethoxy group will influence the chemical shifts of neighboring protons.
Amide Protons (-CONH₂): A broad singlet, typically downfield (7.5-8.5 ppm).
Indole NH: A very broad singlet, often the most downfield signal (>10 ppm).
Ethoxy Group: A characteristic triplet (for -CH₃) and quartet (for -OCH₂-).
¹³C NMR:
Signals for the 8 unique carbons of the indole core.
A downfield signal for the amide carbonyl carbon (~165-175 ppm).
Signals for the two carbons of the ethoxy group.
IR Spectroscopy:
N-H stretching vibrations for the indole and amide groups (~3100-3400 cm⁻¹).
A strong C=O stretch for the amide carbonyl (~1650-1680 cm⁻¹).
C-O stretching for the ethoxy group (~1050-1250 cm⁻¹).
Mass Spectrometry (HRMS): The calculated exact mass would be used to confirm the molecular formula C₁₁H₁₂N₂O₂.
Potential Biological Activity and Therapeutic Applications
The indole-7-carboxamide scaffold is a validated pharmacophore for potent biological activity. A significant body of work has identified this class of compounds as inhibitors of HIV-1 attachment, a critical early step in the viral lifecycle.[7]
Primary Indication: Anti-HIV Activity
Research by Bristol-Myers Squibb has extensively detailed the discovery and optimization of indole-based HIV-1 attachment inhibitors.[7] These compounds function by binding to the viral envelope glycoprotein gp120, preventing it from attaching to the host cell's CD4 receptor.
Structure-Activity Relationship (SAR) Insights:
The indole-7-carboxamide moiety is crucial for potent activity.
Small, electron-donating or lipophilic substituents at the C4 position are generally well-tolerated and can enhance antiviral potency and improve pharmacokinetic properties. A 4-fluoro substituent, for example, is present in many potent analogs.[7]
The ethoxy group at C4 in our target molecule is an electron-donating group with moderate lipophilicity. It is therefore hypothesized that 4-Ethoxy-1H-indole-7-carboxamide would exhibit significant anti-HIV activity. The steric bulk of the ethoxy group compared to a fluoro or methoxy group might subtly alter the binding pose within gp120, which would require experimental validation.
Caption: Hypothesized mechanism of action for 4-Ethoxy-1H-indole-7-carboxamide.
Other Potential Applications
The versatility of the indole carboxamide scaffold suggests potential in other therapeutic areas as well:
Anticancer Activity: Certain indole carboxamides have shown antiproliferative effects against cancer cell lines, potentially through mechanisms involving reactive oxygen species generation.[8]
Antimicrobial and Antifungal Activity: The indole nucleus is present in many natural and synthetic antimicrobial agents.[1][5]
Antitubercular Activity: Indole-carboxamides have been investigated as potent agents against Mycobacterium tuberculosis.[1]
Conclusion and Future Directions
4-Ethoxy-1H-indole-7-carboxamide represents a promising, albeit currently understudied, molecule within the medicinally significant class of indole derivatives. Based on robust SAR data from closely related analogs, it is strongly positioned as a candidate for development as an anti-HIV-1 attachment inhibitor. Its predicted physicochemical properties are favorable for a potential oral drug.
Future research should focus on the practical synthesis and in-vitro evaluation of this compound. Key experimental steps would include:
Execution of the Proposed Synthesis: Optimizing reaction conditions to achieve a viable and scalable route to the target molecule.
Structural Confirmation: Full spectroscopic characterization to confirm the identity and purity of the synthesized compound.
Biological Screening:
Primary screening in an HIV-1 pseudovirus cell-based assay to determine its potency (EC₅₀) as an attachment inhibitor.
Broader screening against other viral, bacterial, fungal, and cancer cell lines to explore its full therapeutic potential.
Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess its metabolic stability and cell permeability.
The exploration of 4-Ethoxy-1H-indole-7-carboxamide and its derivatives could lead to the discovery of novel therapeutic agents, underscoring the enduring importance of the indole scaffold in modern drug discovery.
References
Farmacia Journal. (n.d.). EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. Retrieved from [Link]
Farmacia Journal. (n.d.). EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. Retrieved from [Link]
Yeung, K. S., Qiu, Z., Xue, Q., Fang, H., Yang, Z., Zadjura, L., ... & Kadow, J. F. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & medicinal chemistry letters, 23(1), 198–202.
National Center for Biotechnology Information. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. PubMed Central. Retrieved from [Link]
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
ResearchGate. (n.d.). The prediction of physicochemical properties of four compounds, based on Lipinski rules. Retrieved from [Link]
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future medicinal chemistry, 15(24), 2309–2323.
Arkat USA, Inc. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Synthesis, computational, and biological evaluation of novel indolophenyl carboxamides as potential antimalarial agents. Retrieved from [Link]
Jia, W., Wu, D., Zhang, H., Lu, H., Tao, L., & Xie, X. (2015). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of medicinal chemistry, 58(10), 4349–4359.
National Center for Biotechnology Information. (2026). Synthesis of 4-amino-7-oxyindoles via dearomatization of 4-alkyl-2-alkynylanilines and dual fragment incorporation with O-benzoylhydroxylamines. PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]
ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. Retrieved from [Link]
MDPI. (n.d.). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Retrieved from [Link]
Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]
MDPI. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. Retrieved from [Link]
An In-depth Technical Guide to 4-Ethoxy-1H-indole-7-carboxamide
CAS Number: 91350-91-3 For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Ethoxy-1H-indole-7-carboxamide, a member of the versatile indole...
Author: BenchChem Technical Support Team. Date: January 2026
CAS Number: 91350-91-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-1H-indole-7-carboxamide, a member of the versatile indole carboxamide family of compounds. While specific research on this particular molecule is limited, this document synthesizes available information on closely related analogues to offer insights into its synthesis, potential biological activities, and applications in drug discovery. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of substituted indole carboxamides.
Introduction: The Indole Carboxamide Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The functionalization of the indole core, particularly with a carboxamide group, has given rise to a class of compounds with significant therapeutic potential, including applications as antiviral, anticancer, and antiparasitic agents.[3][4][5][6] The 7-carboxamide substitution, in particular, has been explored for its role in developing potent and orally bioavailable therapeutic agents.[3]
4-Ethoxy-1H-indole-7-carboxamide is a specific analogue within this class, characterized by an ethoxy group at the C4 position of the indole ring. The introduction of an alkoxy group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its pharmacokinetic and pharmacodynamic profile.[7]
Molecular Structure:
Caption: Chemical structure of 4-Ethoxy-1H-indole-7-carboxamide.
Synthesis and Characterization
General Synthetic Approach
A potential synthetic pathway could begin with a suitably substituted benzene derivative, which is then elaborated to form the indole ring system. The C4-ethoxy and C7-carboxamide functionalities could be introduced through various established organic reactions.
One possible strategy involves the synthesis of a 4-hydroxy-1H-indole-7-carboxylate intermediate. The hydroxyl group can then be etherified to introduce the ethoxy group, and the ester can be converted to the primary amide.
Hypothetical Synthetic Workflow:
Caption: A potential synthetic workflow for 4-Ethoxy-1H-indole-7-carboxamide.
Spectroscopic Characterization (Predicted)
The structural confirmation of 4-Ethoxy-1H-indole-7-carboxamide would rely on standard spectroscopic techniques. While experimental data is not available, expected spectral features can be predicted.
Technique
Expected Features
¹H NMR
Aromatic protons on the indole ring, a singlet for the NH proton, a quartet and a triplet for the ethoxy group, and a broad singlet for the -NH₂ protons of the amide.
¹³C NMR
Resonances for the aromatic carbons of the indole ring, the carbonyl carbon of the amide, and the two carbons of the ethoxy group.
IR
Characteristic absorption bands for the N-H stretching of the indole and amide groups, C=O stretching of the amide, and C-O stretching of the ether.
Mass Spec
A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₂; MW: 204.23 g/mol ).
Potential Biological Activity and Therapeutic Applications
The biological activity of 4-Ethoxy-1H-indole-7-carboxamide has not been explicitly reported. However, the broader class of indole-7-carboxamides has been investigated for various therapeutic applications, providing a basis for hypothesizing the potential bioactivity of this specific compound.
Antiviral Activity
A significant area of research for indole-7-carboxamides has been in the development of HIV-1 attachment inhibitors.[3] These compounds function by preventing the virus from binding to host cells, a critical first step in the viral life cycle. The substitution pattern on the indole ring plays a crucial role in determining the potency and pharmacokinetic properties of these inhibitors. The 4-position has been identified as a key site for modification to optimize antiviral activity.
Potential Mechanism of Action as an HIV-1 Attachment Inhibitor:
Caption: Hypothesized mechanism of action as an HIV-1 attachment inhibitor.
Anticancer and Antiparasitic Potential
Indole carboxamide derivatives have also shown promise as anticancer and antiparasitic agents.[4][5][6] The mechanism of action in these contexts can be diverse, ranging from the inhibition of specific enzymes to the disruption of cellular processes essential for the survival of cancer cells or parasites. The substitution at the C4 position with an ethoxy group could influence the compound's ability to interact with biological targets and its overall efficacy.
Experimental Protocols
Given the lack of specific experimental data for 4-Ethoxy-1H-indole-7-carboxamide, the following are generalized protocols that could be adapted for its synthesis and biological evaluation, based on established methods for related indole carboxamides.
General Procedure for Amide Formation
Ester Hydrolysis: The corresponding ethyl 4-ethoxy-1H-indole-7-carboxylate is dissolved in a mixture of ethanol and aqueous sodium hydroxide. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is acidified with HCl to precipitate the carboxylic acid.
Acid Chloride Formation: The dried carboxylic acid is suspended in a suitable solvent (e.g., dichloromethane) and treated with thionyl chloride or oxalyl chloride at room temperature. The reaction is stirred until the conversion to the acid chloride is complete.
Amidation: The resulting acid chloride solution is added dropwise to a cooled solution of concentrated aqueous ammonia. The reaction mixture is stirred, and the resulting solid is filtered, washed with water, and dried to yield the 4-Ethoxy-1H-indole-7-carboxamide.
In Vitro HIV-1 Attachment Assay (General Protocol)
Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are cultured in appropriate media.
Compound Preparation: A stock solution of 4-Ethoxy-1H-indole-7-carboxamide is prepared in DMSO and serially diluted to the desired concentrations.
Assay: TZM-bl cells are pre-incubated with the test compound at various concentrations. Subsequently, a known amount of HIV-1 pseudovirus is added to the cells.
Luciferase Measurement: After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of viral entry.
Conclusion and Future Directions
4-Ethoxy-1H-indole-7-carboxamide represents an intriguing yet underexplored member of the pharmacologically significant indole carboxamide family. Based on the known biological activities of its analogues, this compound holds potential for development as an antiviral, anticancer, or antiparasitic agent. The ethoxy group at the C4 position is likely to confer favorable physicochemical properties that could translate into improved pharmacokinetic profiles.
Future research should focus on the definitive synthesis and purification of 4-Ethoxy-1H-indole-7-carboxamide to enable comprehensive spectroscopic characterization and biological evaluation. Screening this compound against a panel of viral, cancer, and parasitic targets would be a crucial first step in elucidating its therapeutic potential. Further structure-activity relationship (SAR) studies, involving modifications of the ethoxy group and the carboxamide moiety, could lead to the discovery of more potent and selective drug candidates.
References
Yeung, K.-S., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202.
Ravichandran, V., et al. (2016). Exploring the structural insights of indole-7-carboxamides as anti-HIV agents. Farmacia, 64(5).
Cincinelli, R., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 22(21), 6176-6193.
Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. (n.d.).
Synthesis, computational, and biological evaluation of novel indolophenyl carboxamides as potential antimalarial agents. (n.d.). Taylor & Francis Online.
Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2022). Molecules, 27(20), 6898.
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2023). Molecules, 28(4), 1735.
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections.
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). Molecules, 29(19), 4770.
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2019).
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). International Journal of Molecular Sciences, 22(5), 2697.
A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. (2006). Journal of Heterocyclic Chemistry, 43(5), 1331-1335.
C4–H indole functionalisation: precedent and prospects. (2018). Chemical Science, 9(15), 3658-3668.
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2021). Accounts of Chemical Research, 54(15), 3144-3158.
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. (2009). Journal of Medicinal Chemistry, 52(5), 1251-1254.
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2024). The Journal of Organic Chemistry, 89(6), 3629-3639.
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry, 65(8), 6041-6060.
Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. (2020). Molecules, 25(21), 5098.
Directed Oxidative Cyclizations to C2- or C4-Positions of Indole: Efficient Construction of the Bicyclo[4.3.1]Decane Core of Welwitindolinones. (2011). Organic Letters, 13(12), 3036-3039.
Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022). Acta Scientific Pharmaceutical Sciences, 6(9), 11-17.
A new synthetic approach to the 3,4-dihydro-1H-[3][8]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. (2021). Beilstein Journal of Organic Chemistry, 17, 1344-1353.
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry, 65(8), 6041-6060.
Electronic Supplementary Information (ESI)
C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.).
Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). SciSpace.
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar.
PROCESS FOR PREPARING INDOLE CARBOXAMIDE COMPOUNDS. (2018). WIPO.
An In-Depth Technical Guide on the Core Mechanism of Action of 4-Ethoxy-1H-indole-7-carboxamide
A Note to the Researcher: Following a comprehensive literature and database search, it has been determined that there is currently a significant lack of publicly available scientific information regarding the specific me...
Author: BenchChem Technical Support Team. Date: January 2026
A Note to the Researcher:
Following a comprehensive literature and database search, it has been determined that there is currently a significant lack of publicly available scientific information regarding the specific mechanism of action, biological targets, and pharmacological profile of 4-Ethoxy-1H-indole-7-carboxamide . While the compound is listed in chemical databases and available from suppliers[1], dedicated research elucidating its biological function is not present in the reviewed scientific literature.
The indole carboxamide scaffold is indeed a versatile pharmacophore, with various derivatives showing a wide range of biological activities, including but not limited to:
Antiviral agents: Certain indole-7-carboxamides have been investigated as potent, orally bioavailable HIV-1 attachment inhibitors.[2]
Anticancer agents: Indole-2-carboxamide derivatives have been explored for their potential in treating pediatric brain tumors and for their multitargeted action against cancer cell lines.[3][4]
Anti-infective agents: Other indole-2-carboxamides have shown activity against Mycobacterium tuberculosis and Trypanosoma cruzi.[3][5]
However, the specific biological activity of an indole carboxamide derivative is highly dependent on the substitution pattern around the indole core. Therefore, extrapolating the mechanism of action from these related but structurally distinct molecules to 4-Ethoxy-1H-indole-7-carboxamide would be scientifically unfounded.
In light of this, and to adhere to the principles of scientific integrity and accuracy, it is not possible to provide the requested in-depth technical guide on the mechanism of action for this specific compound.
To demonstrate the requested format and depth of analysis for a well-characterized indole derivative, a sample guide on a related topic could be provided. This would serve as a template for the structure, level of detail, and inclusion of experimental protocols and visualizations that would be expected for a compound with a more established scientific profile.
We encourage the scientific community to investigate the biological properties of 4-Ethoxy-1H-indole-7-carboxamide to uncover its potential therapeutic applications. As new research becomes available, a detailed guide on its mechanism of action can be developed.
References
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. (2021-04-26)
Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. PubMed. (2013-01-01)
Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC - NIH.
Metal-free access to 4-indolyl coumarin from coumarin 3-carboxylic acid and indole via a Michael addition-decarboxylation and dehydrogenation protocol. RSC Publishing. (2025-10-10)
Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)
Antihyperlipidemic Properties of Novel N-(Benzoylphenyl)
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. PubMed. (2021-04-05)
1H-Indole-7-carboxamide. PubChem - NIH.
Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. PubMed. (2017-02-01)
Navigating the Therapeutic Potential of 4-Ethoxy-1H-indole-7-carboxamide: A Technical Guide for Drug Discovery Professionals
Preamble: Unveiling the Potential of a Novel Indole Scaffold To the dedicated researcher, scientist, and drug development professional, this document serves as an in-depth technical guide into the prospective biological...
Author: BenchChem Technical Support Team. Date: January 2026
Preamble: Unveiling the Potential of a Novel Indole Scaffold
To the dedicated researcher, scientist, and drug development professional, this document serves as an in-depth technical guide into the prospective biological activity of 4-Ethoxy-1H-indole-7-carboxamide . It is critical to establish from the outset that, as of the latest literature review, specific, in-depth biological data for this precise molecule is not extensively available in the public domain. This scarcity, however, presents a compelling opportunity for novel discovery. The indole carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant and diverse pharmacological activities.
This guide will therefore navigate the known biological landscape of structurally related indole carboxamides to build a predictive framework for the potential therapeutic applications of 4-Ethoxy-1H-indole-7-carboxamide. We will delve into the established mechanisms of action of its chemical cousins and provide robust, field-proven experimental protocols to empower researchers to undertake the biological characterization of this promising, yet underexplored, compound. Our approach is grounded in scientific integrity, providing a logical, evidence-based pathway for investigation.
The Indole Carboxamide Family: A Legacy of Diverse Bioactivity
The indole ring system, comprising a fused benzene and pyrrole ring, is a cornerstone of many biologically active natural products and synthetic drugs. The attachment of a carboxamide group (-CONH₂) creates a scaffold that is particularly adept at forming hydrogen bonds, enhancing affinity and selectivity for various biological targets. A survey of the literature reveals a remarkable breadth of activities associated with indole carboxamide derivatives.
Anticancer Activity: A Prominent Therapeutic Avenue
A significant body of research highlights the potential of indole carboxamides as anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.
Kinase Inhibition: Many indole-based compounds are potent and selective inhibitors of protein kinases, which are frequently overexpressed or dysregulated in cancer cells.[1] For instance, various N-thiazolyl-indole-2-carboxamide derivatives have been synthesized and shown to exhibit exceptional cytotoxicity against cancer cell lines like MCF-7.[2] Similarly, certain indole-2-carboxamides have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3] The design of multi-target antiproliferative agents based on the indole-2-carboxamide scaffold has also been a fruitful area of research.[4]
Apoptosis Induction: Some indole-2-carboxamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the activation of the intrinsic apoptosis pathway, as evidenced by the increased levels of Cytochrome C.[3]
Anti-inflammatory and Analgesic Properties
The indole carboxamide scaffold has also been explored for its potential in treating inflammation and pain. Certain novel indole carboxamide derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical models.[5]
Neurological and Receptor Modulation Activity
The versatility of the indole structure lends itself to interaction with receptors in the central nervous system.
5-HT1A Receptor Agonism: Specific derivatives, such as cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide, have been identified as potent and selective 5-HT1A receptor agonists, demonstrating potential for anxiolytic and antidepressant applications.[6]
Antimicrobial and Antiparasitic Activity
The global health threat of infectious diseases has spurred the investigation of novel antimicrobial agents.
Antifungal and Antibacterial: Indole-2-carboxamide scaffolds are known to possess both antibacterial and antifungal activities.[1]
Anti-Trypanosoma cruzi Activity: Substituted indoles have been identified through phenotypic screening as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7]
Antiplasmodial Activity: Indole carboxamide derivatives have shown encouraging activity against Plasmodium falciparum, the parasite that causes malaria.[8]
Other Notable Biological Activities
The therapeutic potential of indole carboxamides extends to other areas as well:
Complement Factor B Inhibition: A compound with a related indole structure, LNP023, is a Factor B inhibitor, highlighting the potential for treating complement-mediated diseases.[9]
Na+/H+ Exchanger Inhibition: N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been synthesized and evaluated as inhibitors of the Na+/H+ exchanger.[10]
HIV-1 Attachment Inhibition: Substituted carboxamides at the indole C7 position have been identified as potent HIV-1 attachment inhibitors.[11]
GLP-1 Agonism: Patent literature describes heterocyclic GLP-1 agonists based on an indole-2-carboxamide scaffold, suggesting potential applications in metabolic disorders.[12]
Hypothetical Workflow for the Biological Evaluation of 4-Ethoxy-1H-indole-7-carboxamide
Given the nascent status of research on this specific molecule, a systematic and logical workflow is paramount. The following section outlines a series of validated experimental protocols that would be essential for a comprehensive biological characterization.
Synthesis and Characterization
The initial step involves the chemical synthesis of 4-Ethoxy-1H-indole-7-carboxamide. A potential synthetic route could involve the functionalization of a pre-existing indole ring or the construction of the indole scaffold with the desired substituents.
Caption: A generalized synthetic workflow for 4-Ethoxy-1H-indole-7-carboxamide.
In Vitro Biological Screening
A tiered screening approach is recommended to efficiently identify the primary biological activities.
Step 1: Broad-Based Phenotypic Screening
Objective: To identify any general cytotoxic or antiproliferative effects.
Protocol:
Prepare stock solutions of 4-Ethoxy-1H-indole-7-carboxamide in a suitable solvent (e.g., DMSO).
Seed a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates.
Treat the cells with a range of concentrations of the test compound.
After a 48-72 hour incubation period, assess cell viability using an MTT or CellTiter-Glo® assay.
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Step 2: Target-Based Screening (Informed by Structural Analogs)
Objective: To investigate activity against specific targets suggested by the literature on related indole carboxamides.
Recommended Assays:
Kinase Inhibition Assays: Screen against a panel of commercially available kinases, particularly those implicated in cancer such as EGFR, CDK2, and BRAFV600E.[4]
Receptor Binding Assays: Evaluate binding to serotonin receptors (e.g., 5-HT1A) using radioligand binding assays.
Enzyme Inhibition Assays: Test for inhibition of enzymes like the Na+/H+ exchanger.
Caption: A tiered workflow for in vitro biological screening.
Mechanism of Action Studies
Should the initial screening reveal promising activity, the subsequent step is to elucidate the mechanism of action.
Example Workflow for an Antiproliferative "Hit":
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Apoptosis Assays:
Annexin V/Propidium Iodide Staining: Quantify the percentage of apoptotic and necrotic cells.
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7).
Western Blot Analysis: Probe for key apoptotic markers such as cleaved PARP, Bcl-2 family proteins, and Cytochrome C release.[3]
Caption: A workflow for elucidating the mechanism of action of an antiproliferative hit.
In Vivo Evaluation
Promising in vitro data should be followed by in vivo studies to assess efficacy and pharmacokinetic properties.
Animal Models: Select appropriate animal models based on the in vitro findings (e.g., xenograft models for cancer, inflammatory models, or behavioral models for CNS effects).
Pharmacokinetic Studies: Determine key parameters such as bioavailability, half-life, and tissue distribution.
Data Presentation: A Framework for Quantitative Analysis
All quantitative data should be meticulously documented and presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Antiproliferative Activity of 4-Ethoxy-1H-indole-7-carboxamide
Cell Line
Cancer Type
GI₅₀ (µM)
MCF-7
Breast
[Data]
HCT116
Colon
[Data]
A549
Lung
[Data]
PC-3
Prostate
[Data]
Table 2: Hypothetical Kinase Inhibition Profile
Kinase
IC₅₀ (nM)
EGFR
[Data]
CDK2
[Data]
BRAF
[Data]
VEGFR2
[Data]
Concluding Remarks and Future Directions
While the biological activity of 4-Ethoxy-1H-indole-7-carboxamide remains to be fully elucidated, the rich pharmacology of the broader indole carboxamide class provides a strong rationale for its investigation. The ethoxy group at the 4-position and the carboxamide at the 7-position offer unique electronic and steric properties that could lead to novel biological activities and improved drug-like properties.
This guide has provided a comprehensive framework based on the known activities of related compounds and has outlined a robust set of experimental protocols for the systematic evaluation of this novel chemical entity. The exploration of 4-Ethoxy-1H-indole-7-carboxamide represents a valuable endeavor for the drug discovery community, with the potential to uncover new therapeutic agents for a range of human diseases.
References
Al-Ostath, A. et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]
Abdel-Maksoud, M. S. et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. Available at: [Link]
Crescente, G. et al. (2021). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Available at: [Link]
Abdel-Maksoud, M. S. et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link]
Kumar, A. et al. (2023). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. Available at: [Link]
Sedrani, R. et al. (2020). Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry. Available at: [Link]
Ennis, M. D. et al. (1998). Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability. Journal of Medicinal Chemistry. Available at: [Link]
de Souza, M. C. B. V. et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
Google Patents. (2022). Heterocyclic glp-1 agonists.
Kumar, V. et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. Available at: [Link]
Sim, J. et al. (2001). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
Yeung, K.-S. et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
A Technical Guide to the Prospective Discovery and Evaluation of 4-Ethoxy-1H-indole-7-carboxamide as a Novel SIRT1 Inhibitor
Disclaimer: As of the date of this publication, 4-Ethoxy-1H-indole-7-carboxamide is a novel chemical entity not described in the public scientific or patent literature. This guide, therefore, presents a prospective and s...
Author: BenchChem Technical Support Team. Date: January 2026
Disclaimer: As of the date of this publication, 4-Ethoxy-1H-indole-7-carboxamide is a novel chemical entity not described in the public scientific or patent literature. This guide, therefore, presents a prospective and scientifically grounded workflow for its synthesis, characterization, and biological evaluation, designed to meet the rigorous standards of drug discovery research.
Executive Summary
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its structural versatility allows for fine-tuning of pharmacological properties, leading to potent and selective modulators of various biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and sirtuin deacetylases.[3][4][5] Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase, has emerged as a critical regulator in cellular processes implicated in cancer, metabolism, and aging, making it a high-value target for therapeutic intervention. This whitepaper outlines a comprehensive, hypothesis-driven approach to the discovery of 4-Ethoxy-1H-indole-7-carboxamide (hereafter designated HCE-741 ), a novel compound designed to inhibit SIRT1. We detail a robust synthetic route, a suite of analytical characterization methods, and a multi-tiered biological evaluation cascade designed to validate its mechanism of action and preliminary drug-like properties.
Rationale for Investigation: Targeting SIRT1 with a Novel Indole Scaffold
SIRT1 deacetylates a wide range of histone and non-histone protein substrates, including the tumor suppressor p53. By deacetylating p53, SIRT1 inhibits its transcriptional activity, thereby suppressing apoptosis and promoting cell survival. In numerous cancers, SIRT1 is overexpressed, contributing to tumorigenesis and resistance to therapy. Therefore, the development of potent and selective SIRT1 inhibitors represents a promising therapeutic strategy.
The design of HCE-741 is predicated on a structure-based hypothesis. The indole-7-carboxamide core provides a rigid scaffold with a key hydrogen bond donor (amide NH) and acceptor (amide C=O) for potential interactions within the SIRT1 active site. The 4-ethoxy group is introduced to explore a specific hydrophobic pocket, potentially enhancing binding affinity and modulating pharmacokinetic properties compared to analogues bearing more common methoxy or hydrogen substituents. This guide details the logical progression from conceptual design to empirical validation.
Synthesis and Structural Elucidation
The synthesis of HCE-741 was designed for efficiency and scalability, employing established indole synthesis methodologies to construct the core heterocycle.[6] The proposed route begins with commercially available 2-nitro-5-ethoxybenzaldehyde.
Proposed Synthetic Workflow
The synthetic pathway leverages a Bartoli indole synthesis, a reliable method for constructing 7-substituted indoles from ortho-substituted nitroarenes.
A Technical Guide to the Indole-7-Carboxamide Scaffold: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of the 4-Ethoxy-1H-indole-7-carboxamide scaffold and its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals interest...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical overview of the 4-Ethoxy-1H-indole-7-carboxamide scaffold and its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, biological evaluation, and therapeutic applications of this versatile chemical class.
Introduction: The Indole-7-Carboxamide Core in Medicinal Chemistry
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in modern drug discovery, recognized for its wide-ranging biological activities.[1][2] Its structural versatility allows it to interact with a diverse array of biological targets, leading to applications in oncology, infectious disease, and neurology.[1][2] Within this broad class, indole-7-carboxamide derivatives have emerged as a particularly promising area of research. These compounds feature a carboxamide group at the 7-position of the indole ring, a substitution pattern that has been exploited to develop potent and selective therapeutic agents. While specific data on 4-Ethoxy-1H-indole-7-carboxamide (CAS 91350-91-3) is limited in public literature, indicating its status primarily as a research chemical or synthetic intermediate, the broader indole-7-carboxamide class is well-documented.[3] This guide will synthesize the available knowledge on this scaffold, focusing on its synthesis, mechanisms of action, and therapeutic potential.
General Synthetic Strategies
The synthesis of indole-7-carboxamide derivatives typically involves the formation of an amide bond from a corresponding indole-7-carboxylic acid or its activated derivative. While numerous variations exist, a general and robust workflow is often employed by medicinal chemists.
Experimental Protocol: General Amide Coupling
Starting Material Preparation : Begin with the appropriate indole-7-carboxylic acid. In the case of our topic compound, this would be 4-Ethoxy-1H-indole-7-carboxylic acid.
Acid Activation : The carboxylic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, for instance, EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.1 equivalents), is added along with an activating agent like HOBt (Hydroxybenzotriazole) or a catalyst such as DMAP (4-Dimethylaminopyridine) (0.1 equivalents).[4] The mixture is stirred at room temperature for 15-30 minutes to form an activated ester.
Amine Addition : The desired amine (e.g., ammonia from a source like ammonium carbonate to form the primary carboxamide) (1.2 equivalents) is added to the reaction mixture.[5]
Reaction : The reaction is stirred at room temperature for several hours (typically 12-24h) until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification : Upon completion, the reaction mixture is typically washed with an aqueous acid (e.g., 1N HCl), a base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified using flash column chromatography on silica gel to yield the final indole-7-carboxamide.[4]
This fundamental approach allows for the generation of a diverse library of substituted indole-7-carboxamides by varying the amine component in the coupling step.
Caption: Mechanism of action for Indole-7-Carboxamide based PARP-1 inhibitors.
B. Kinase Inhibition:
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indole scaffold is a common feature in many approved kinase inhibitors. Patents reveal that indole carboxamide compounds have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), which is crucial for B-cell signaling and a target in hematological malignancies. [6]Other research has identified related structures as inhibitors of the Met kinase superfamily, which is implicated in tumor growth and metastasis.
[7]
Central Nervous System (CNS) Applications
The structural similarity of the indole nucleus to neurotransmitters like serotonin has made it a valuable template for developing CNS-active agents.
5-HT1A Receptor Agonism : A specific derivative, cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide, was identified as a potent and selective 5-HT1A receptor agonist. [8]This compound demonstrated good oral bioavailability and showed potential as an anxiolytic and antidepressant agent in preclinical models, leading to its evaluation in clinical trials.
[8]
The indole-7-carboxamide scaffold remains a highly attractive starting point for the design of novel therapeutics. Future research will likely focus on:
Expanding Therapeutic Targets : Exploring the activity of this scaffold against other kinases, epigenetic targets, and protein-protein interactions.
Improving Drug-like Properties : Optimizing pharmacokinetic and safety profiles to identify candidates for clinical development. This includes enhancing solubility, metabolic stability, and oral bioavailability, as demonstrated in HIV inhibitor studies.
[9]* Scaffold Diversification : Synthesizing novel derivatives with diverse substitution patterns to probe new areas of chemical space and uncover novel biological activities.
References
Cincinelli, R., et al. (n.d.). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. ResearchGate. Available at: [Link]
Ravichandran, V., et al. (2016). EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. Farmacia Journal. Available at: [Link]
Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules. Available at: [Link]
Boateng, E.B., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules. Available at: [Link]
Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]
Batt, D.G., et al. (2017). Indole carboxamide compounds useful as kinase inhibitors. Patent CL-2017000992-A1. Available at: [Link]
Schroeder, G.M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry. Available at: [Link]
Yeung, K.S., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Romero, A.G., et al. (1993). Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro- 3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability. Journal of Medicinal Chemistry. Available at: [Link]
The Rise of Indole-7-Carboxamides: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Indole Carboxamide Core - A Blueprint for Bioactivity The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privile...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Carboxamide Core - A Blueprint for Bioactivity
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets. When functionalized with a carboxamide group, particularly at the 7-position, the resulting scaffold offers a versatile platform for developing novel therapeutics. This guide delves into the technical landscape of 4-Ethoxy-1H-indole-7-carboxamide and its related compounds, exploring their synthesis, biological significance, and the methodologies crucial for their evaluation. While 4-Ethoxy-1H-indole-7-carboxamide itself is a specific and potentially novel analogue, this document will contextualize it within the broader, well-researched class of indole-7-carboxamides, with a particular focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors.
Part 1: The Indole-7-Carboxamide Scaffold as a Potent PARP Inhibitor
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair and the maintenance of genomic integrity.[2][3] In cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways like those with BRCA1/2 mutations, PARP inhibition leads to a synthetic lethality, making it a highly sought-after therapeutic strategy.[4][5] The indole-7-carboxamide core has emerged as a key pharmacophore in the design of potent PARP inhibitors.[2]
The mechanism of action for these inhibitors is twofold. Firstly, they compete with the natural substrate NAD+ at the catalytic site of PARP, preventing the synthesis of poly(ADP-ribose) chains and thereby inhibiting DNA single-strand break repair. Secondly, and perhaps more critically, many PARP inhibitors, including those based on the indole carboxamide scaffold, "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to cell death.
Caption: Mechanism of PARP Inhibition by Indole-7-Carboxamides.
Part 2: Synthetic Strategies for Indole-7-Carboxamides
The synthesis of substituted indoles is a well-trodden path in organic chemistry, with numerous named reactions available. For the construction of the indole-7-carboxamide core, the Larock indole synthesis offers a powerful and versatile approach.[6] This palladium-catalyzed heteroannulation reaction between a 2-iodoaniline derivative and an alkyne allows for the direct installation of diverse substituents at the 2 and 3-positions of the indole ring.[6]
A general workflow for the synthesis of a compound like 4-Ethoxy-1H-indole-7-carboxamide would begin with a suitably substituted 2-iodoaniline precursor. The Bartoli indole synthesis is another key method, particularly advantageous for creating 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents, offering a different strategic approach.[7]
General Experimental Protocol: Larock Indole Synthesis
This protocol outlines a general procedure for the synthesis of a 2,3-disubstituted indole-7-carboxamide.
Reaction Setup: To a dry Schlenk flask, add 3-amino-2-iodobenzamide (1.0 mmol, 1.0 eq), the desired alkyne (2.0 mmol, 2.0 eq), palladium(II) acetate (0.05 mmol, 5 mol%), and a suitable ligand such as triphenylphosphine (0.1 mmol, 10 mol%). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., N,N-Dimethylformamide, 5-10 mL) and a base, such as potassium carbonate (2.0 mmol, 2.0 eq), to the flask.[6]
Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, the reaction mixture is cooled to room temperature, poured into water, and extracted with an organic solvent like ethyl acetate.[6]
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired indole-7-carboxamide.
Caption: General workflow for the synthesis of Indole-7-Carboxamides.
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of indole-7-carboxamides can be finely tuned by modifying the substitution pattern on the indole ring and the nature of the carboxamide group. Understanding the structure-activity relationship (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
For PARP inhibitors, the 7-carboxamide moiety is critical for binding to the nicotinamide ribose binding pocket of the enzyme. Modifications at other positions of the indole ring can significantly impact activity:
Position 1 (N-H): The indole N-H is often a key hydrogen bond donor. Alkylation or substitution at this position can modulate binding affinity and cell permeability.
Position 4: As in the titular compound, 4-Ethoxy-1H-indole-7-carboxamide, substitution at this position can influence electronic properties and introduce steric bulk, potentially enhancing selectivity for specific PARP family members or improving metabolic stability.[8]
Positions 5 and 6: Halogenation (e.g., with chloro or fluoro) or the introduction of small alkyl groups at these positions has been shown to improve metabolic stability and in vitro activity against various targets, including Mycobacterium tuberculosis.[8]
Carboxamide Group: The primary carboxamide is often essential for PARP inhibition. However, derivatization to secondary or tertiary amides can be explored to modulate solubility and cell penetration, though often at the cost of reduced potency.
Part 4: In Vitro Evaluation and Bioanalytical Methods
Once synthesized, novel indole-7-carboxamide derivatives must be subjected to a battery of in vitro assays to determine their biological activity and pharmacological profile.
Key In Vitro Assays:
Enzymatic Inhibition Assay: This is the primary assay to determine the potency of the compound against the target enzyme (e.g., PARP-1). A common format is a colorimetric or fluorescent assay that measures the incorporation of biotinylated NAD+ onto a histone substrate. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined.
Cellular PARP Inhibition Assay: This assay confirms that the compound can penetrate the cell membrane and inhibit PARP activity in a cellular context. This can be measured by detecting the levels of poly(ADP-ribose) (PAR) in cells after inducing DNA damage.
Cell Viability/Cytotoxicity Assay: Assays such as the MTT or CellTiter-Glo assay are used to measure the effect of the compound on the proliferation of cancer cell lines.[11] For potential PARP inhibitors, it is crucial to test in both homologous recombination-proficient and -deficient (e.g., BRCA1/2 mutant) cell lines to demonstrate selective synthetic lethality.[4][12]
Metabolic Stability Assay: The stability of the compound is assessed in the presence of liver microsomes to predict its in vivo metabolic clearance.[8]
Caption: In Vitro evaluation workflow for Indole-7-Carboxamide derivatives.
Conclusion and Future Directions
The indole-7-carboxamide scaffold represents a highly versatile and potent platform for the development of novel therapeutics, most notably in the field of PARP inhibition for cancer treatment. The potential to fine-tune the properties of these molecules through targeted substitutions, as exemplified by the hypothetical 4-Ethoxy-1H-indole-7-carboxamide, offers vast opportunities for medicinal chemists. Future research will likely focus on developing derivatives with enhanced selectivity for different PARP family members, improved oral bioavailability, and the ability to overcome resistance mechanisms. The systematic application of the synthetic and evaluative workflows described herein will be paramount to unlocking the full therapeutic potential of this privileged chemical scaffold.
References
Cincinelli, R., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 22(5), 1583-1599. Available from: [Link]
Mishra, A., et al. (2016). EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. Farmacia Journal, 64(5), 745-754. Available from: [Link]
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. Available from: [Link]
Cincinelli, R., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. PubMed, 22(5), 1583-1599. Available from: [Link]
Shaikh, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available from: [Link]
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. Available from: [Link]
Ammendola, S., et al. (2017). G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. ResearchGate. Available from: [Link]
Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. Available from: [Link]
El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health. Available from: [Link]
Mishra, A., et al. (2016). EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. Farmacia Journal. Available from: [Link]
Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. Available from: [Link]
Sykes, M. L., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available from: [Link]
Fakhri, M., et al. (2024). Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents. National Institutes of Health. Available from: [Link]
Stec, J., et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. ACS Publications. Available from: [Link]
Brizzi, A., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available from: [Link]
O'Connor, R. D., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. National Institutes of Health. Available from: [Link]
El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. ProQuest. Available from: [Link]
Zheng, Y., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. PubMed. Available from: [Link]
Jin, H., et al. (2015). Synthesis of C7-Functionalized Indoles through an Aromaticity Destruction–Reconstruction Process. ResearchGate. Available from: [Link]
Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available from: [Link]
O'Connor, R. D., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. ResearchGate. Available from: [Link]
Movassaghi, M., et al. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. National Institutes of Health. Available from: [Link]
Nameki, D., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. Available from: [Link]
Sykes, M. L., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available from: [Link]
Al-dujaili, L. H., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. Available from: [Link]
Oreate AI. (2026). A Review of the Indole Synthesis Reaction System. Oreate AI Blog. Available from: [Link]
Introduction: The Role of NMR in Modern Drug Discovery
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 4-Ethoxy-1H-indole-7-carboxamide In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 4-Ethoxy-1H-indole-7-carboxamide
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 4-Ethoxy-1H-indole-7-carboxamide, a substituted indole, represents a class of heterocyclic compounds of significant interest due to the indole scaffold's prevalence in bioactive natural products and synthetic medications.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for determining the precise three-dimensional structure of such organic molecules in solution.[3]
This guide provides a comprehensive overview of the principles, protocols, and interpretation strategies for the complete NMR characterization of 4-Ethoxy-1H-indole-7-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering both field-proven experimental protocols and the causal logic behind key analytical choices.
Part 1: Foundational Principles & Experimental Strategy
The structural complexity of 4-Ethoxy-1H-indole-7-carboxamide, with its distinct aromatic, amide, and aliphatic moieties, necessitates a multi-faceted NMR approach. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is required for a confident and complete assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: This is the initial and most sensitive NMR experiment. It provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting or multiplicity), and the relative number of protons in each environment (integration).[4]
¹³C NMR Spectroscopy: While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, this experiment is vital for identifying the number of unique carbon atoms in the molecule.[5] Standard ¹³C NMR is proton-decoupled, meaning each unique carbon appears as a single line, simplifying the spectrum.
2D COSY (Correlation Spectroscopy): This homonuclear experiment maps proton-proton couplings, revealing which protons are spin-coupled to each other, typically through two or three bonds.[6][7] It is indispensable for tracing out the connectivity of proton networks, such as the adjacent protons on the aromatic ring or within the ethoxy group.
2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals directly with the carbon signals to which they are attached (one-bond ¹H-¹³C correlation).[6][8][9] It provides an unambiguous link between the ¹H and ¹³C spectra, serving as the ultimate tool for definitive resonance assignment.
Part 2: Experimental Methodologies & Protocols
The quality of NMR data is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[10]
Protocol 1: Sample Preparation
The primary goal of sample preparation is to create a homogeneous, particle-free solution of the analyte in a suitable deuterated solvent.[10]
Causality of Solvent Selection:
The choice of solvent is the most critical step.[11][12] 4-Ethoxy-1H-indole-7-carboxamide contains a polar carboxamide group (-CONH₂) and an N-H group on the indole ring, which can participate in hydrogen bonding. It also has a less polar aromatic ring system and an ethoxy group. Therefore, a solvent capable of dissolving both polar and non-polar moieties is required.
Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the optimal choice. It is a polar aprotic solvent with an excellent capacity for dissolving a wide range of organic molecules, including amides.[13] Its residual proton peak (~2.50 ppm) and carbon peak (~39.52 ppm) are unlikely to overlap with key analyte signals.[14]
Alternative Solvent: Chloroform-d (CDCl₃) is a common, less polar solvent.[13][15][16] While it may dissolve the compound, the amide and indole N-H protons may exhibit broad signals or have exchange issues.
Step-by-Step Procedure:
Analyte Purity: Ensure the 4-Ethoxy-1H-indole-7-carboxamide sample is of high purity and free from residual solvents or paramagnetic impurities, which can cause significant line broadening.[10]
Weighing: Accurately weigh the required amount of the sample.
For ¹³C NMR and 2D NMR: A more concentrated sample of 25-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10][17]
Dissolution: Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of DMSO-d₆.[16][17] This volume corresponds to the optimal sample height of 40-50 mm in a standard 5 mm NMR tube.[10][18]
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube.[19] This is best achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[18]
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Mixing: Gently invert the tube several times to ensure the solution is homogeneous.
Caption: Diagram 1: A standardized workflow for preparing high-quality NMR samples.
Protocol 2: NMR Data Acquisition
These protocols are based on a standard 500 MHz NMR spectrometer.
A standard 30° pulse is used for quantitative analysis. A 2s delay ensures full relaxation of protons for accurate integration. Sufficient scans are needed to achieve a good signal-to-noise ratio.
A proton-decoupled experiment simplifies the spectrum to singlets for each carbon. A high number of scans is necessary due to the low natural abundance and sensitivity of ¹³C nuclei.[10]
This editing-enhanced experiment distinguishes CH/CH₃ signals (positive) from CH₂ signals (negative), providing additional structural information while correlating protons to their attached carbons.
Part 3: Spectral Analysis and Structural Interpretation
The following is a predictive analysis of the NMR spectra for 4-Ethoxy-1H-indole-7-carboxamide, based on established principles of chemical shifts and coupling constants.
Structure for Assignment:
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The indole N-H and amide -NH₂ protons are exchangeable and their signals can broaden or disappear upon addition of D₂O.
Assignment
Predicted δ (ppm)
Multiplicity
Predicted J (Hz)
Rationale
H-1 (N-H)
~11.5 - 12.0
broad singlet (br s)
-
Acidic proton on the indole nitrogen, typically observed far downfield in DMSO-d₆.[2][20]
H-5
~7.5 - 7.7
doublet (d)
Jortho = 7-9
Aromatic proton ortho to H-6. Deshielded by proximity to the electron-withdrawing carboxamide group.
H-2
~7.3 - 7.5
triplet (t) or dd
J2,3 = 2.5-3.5
Pyrrole ring proton, coupled to H-3.
H-6
~6.9 - 7.1
doublet (d)
Jortho = 7-9
Aromatic proton ortho to H-5. Shielded relative to H-5 due to the electron-donating effect of the ethoxy group.
H-3
~6.7 - 6.9
doublet (d) or t
J2,3 = 2.5-3.5
Pyrrole ring proton, coupled to H-2.
-CONH₂
~7.8 and ~7.3
two broad singlets (br s)
-
Amide protons are often non-equivalent due to restricted rotation around the C-N bond and appear as separate signals.
H-8 (-OCH₂-)
~4.1 - 4.3
quartet (q)
³J = 7.0
Methylene protons of the ethoxy group, deshielded by the adjacent oxygen. Coupled to the three H-9 protons.
H-9 (-CH₃)
~1.3 - 1.5
triplet (t)
³J = 7.0
Methyl protons of the ethoxy group. Coupled to the two H-8 protons.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Assignment
Predicted δ (ppm)
Rationale
C-7a (-C=O)
~168 - 172
Carbonyl carbon of the carboxamide group, characteristically downfield.
C-4
~150 - 155
Aromatic carbon directly attached to the electronegative oxygen of the ethoxy group.
C-7b, C-3a
~135 - 140
Quaternary carbons of the indole ring fusion.
C-5
~125 - 130
Aromatic methine carbon.
C-2
~122 - 128
Pyrrole ring methine carbon.
C-7
~115 - 120
Quaternary aromatic carbon attached to the carboxamide.
C-6
~110 - 115
Aromatic methine carbon.
C-3
~100 - 105
Pyrrole ring methine carbon, typically shielded in indoles.[21]
C-8 (-OCH₂-)
~63 - 66
Methylene carbon of the ethoxy group.
C-9 (-CH₃)
~14 - 16
Methyl carbon of the ethoxy group.
Interpretation of 2D NMR Spectra
The 2D spectra are crucial for confirming the assignments made from the 1D data.
Caption: Diagram 2: Logical workflow for structure elucidation using 1D and 2D NMR data.
COSY Analysis:
A cross-peak will be observed between the triplet at ~1.4 ppm (H-9) and the quartet at ~4.2 ppm (H-8), confirming the ethoxy group spin system.
A cross-peak between the aromatic doublets at ~7.6 ppm (H-5) and ~7.0 ppm (H-6) will confirm their ortho relationship.
A cross-peak between H-2 and H-3 will confirm their connectivity on the pyrrole ring.
HSQC Analysis:
This spectrum will definitively link proton signals to their corresponding carbon signals. For example, the ¹H quartet at ~4.2 ppm (H-8) will show a correlation to the ¹³C signal at ~64 ppm (C-8).
Each aromatic proton signal will correlate to a specific aromatic methine carbon signal, allowing for unambiguous assignment of the complex aromatic region.
Quaternary carbons (C-3a, C-4, C-7, C-7b) will not show any peaks in the HSQC spectrum, which aids in their identification.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment of 4-Ethoxy-1H-indole-7-carboxamide can be achieved. The protocols and interpretive strategies outlined in this guide provide a robust framework for researchers to obtain high-quality, reliable data. This level of detailed characterization is fundamental to advancing research and development projects, ensuring the chemical integrity of lead compounds and drug candidates.
References
Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. allanchem.com.
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. cif.
Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. simsonpharma.com.
Alfa Chemistry.
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
Alfa Chemistry. Deuterated Solvents for NMR. isotope-science.com.
Benchchem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy. benchchem.com.
Emory University. (2023, August 29).
YouTube. (2025, February 22).
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??.
Chegg. Why para aromatic has a low J constant and why ortho has high J constant?. chegg.com.
University of Leicester.
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
Semantic Scholar.
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.
Organomation. NMR Sample Preparation: The Complete Guide.
University College London.
University of Rochester. How to Get a Good 1H NMR Spectrum. chem.rochester.edu.
Emery Pharma. (2018, April 2).
Asakura Lab. How to select NMR solvent. asakura.c.u-tokyo.ac.jp.
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. youtube.com.
San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). sdsunmr.sdsu.edu.
ResearchGate. (2024). Monoindole Alkaloids from a Marine Sponge Spongosorites sp.
Schober, D., et al. (2018). nmrML: A Community Supported Open Data Standard for the Description, Storage, and Exchange of NMR Data. Analytical Chemistry, 90(1), 649-656.
ResearchGate. (2022, June). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in....
Encyclopedia of Magnetic Resonance. (2007).
Kattamuri, P. V., et al. (2012). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry, 10(35), 7104-7109.
The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. metabolomics-book.com.
Cárdenas, C., et al. (2007). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
ResearchGate. NMR Data Processing.
Creative Biostructure. NMR Data Processing and Interpretation.
Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
Callis, P. R., & Liu, T. (2004). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 79(5), 415-422.
ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the....
University of Regensburg. Chemical shifts. uni-regensburg.de.
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. chem.libretexts.org.
Chemistry Steps. NMR Chemical Shift Values Table. chemistrysteps.com.
Application Note: High-Resolution Mass Spectrometry Analysis of 4-Ethoxy-1H-indole-7-carboxamide
Abstract This application note provides a comprehensive guide to the mass spectrometry analysis of 4-Ethoxy-1H-indole-7-carboxamide, a key heterocyclic compound with potential applications in pharmaceutical research and...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note provides a comprehensive guide to the mass spectrometry analysis of 4-Ethoxy-1H-indole-7-carboxamide, a key heterocyclic compound with potential applications in pharmaceutical research and development. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for the characterization and quantification of this and structurally related molecules. This document outlines optimized sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) instrument parameters, and a detailed interpretation of the fragmentation patterns observed. The protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction
4-Ethoxy-1H-indole-7-carboxamide is a member of the indole family, a class of compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The indole ring system is a common pharmacophore found in numerous approved drugs and clinical candidates. Accurate and sensitive analytical methods are paramount for the successful development of any new chemical entity. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the analysis of small molecules in complex matrices.[1] This application note describes a detailed protocol for the analysis of 4-Ethoxy-1H-indole-7-carboxamide using electrospray ionization (ESI) mass spectrometry, a soft ionization technique well-suited for such molecules.[2]
The primary objectives of this guide are:
To establish a standardized protocol for sample preparation of 4-Ethoxy-1H-indole-7-carboxamide for LC-MS analysis.
To define optimized LC-MS/MS parameters for the detection and fragmentation of the target analyte.
To propose a detailed fragmentation pathway for 4-Ethoxy-1H-indole-7-carboxamide based on high-resolution mass spectrometry data and established fragmentation principles of indole derivatives.[3][4][5]
Experimental
Sample Preparation
The quality of mass spectrometry data is intrinsically linked to the cleanliness of the sample.[6] A robust sample preparation workflow is crucial to minimize matrix effects and ensure reproducible results.
Protocol:
Stock Solution Preparation: Accurately weigh 1 mg of 4-Ethoxy-1H-indole-7-carboxamide and dissolve it in 1 mL of a high-purity organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[7] Ensure complete dissolution using brief vortexing or sonication.
Working Solution Preparation: From the stock solution, prepare a series of working solutions by serial dilution with a 50:50 mixture of methanol and water. For initial method development, a working concentration of 1 µg/mL is recommended.
Filtration: Prior to injection, filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the mass spectrometer.[7]
Vial Transfer: Transfer the filtered solution into a 2 mL autosampler vial with a screw cap and a soft septum.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
The separation of the analyte from potential impurities and matrix components is achieved using reverse-phase liquid chromatography. The following parameters provide a good starting point for method development.[8][9]
Table 1: Optimized LC-MS Parameters
Parameter
Value
LC System
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm)[10]
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate
0.3 mL/min
Injection Volume
5 µL
Column Temperature
40 °C
Mass Spectrometer
High-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Source
Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage
3.5 kV
Source Temperature
120 °C
Desolvation Temperature
350 °C
Cone Gas Flow
50 L/hr
Desolvation Gas Flow
600 L/hr
Collision Energy
Ramped from 10 to 40 eV for MS/MS
Data Analysis and Interpretation
Full Scan Mass Spectrum
In positive ion mode ESI, 4-Ethoxy-1H-indole-7-carboxamide is expected to readily form a protonated molecule, [M+H]⁺. The theoretical exact mass of the neutral molecule (C₁₁H₁₂N₂O₂) is 204.0899. Therefore, the protonated molecule should be observed at m/z 205.0977.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion ([M+H]⁺) and elucidate the structure of the molecule. The fragmentation of indole derivatives often involves characteristic losses of small neutral molecules and rearrangements.[3][11]
Caption: A typical workflow for analytical method validation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the mass spectrometry analysis of 4-Ethoxy-1H-indole-7-carboxamide. The described sample preparation, LC-MS/MS methodology, and data interpretation framework offer a robust starting point for researchers in the pharmaceutical and chemical sciences. The proposed fragmentation pathway is based on established chemical principles and provides a basis for the confident identification and characterization of this molecule. Adherence to the principles of method validation will ensure the generation of high-quality, reproducible data suitable for regulatory submission and scientific publication.
References
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). National Institutes of Health. [Link]
A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. (n.d.). PubMed Central. [Link]
Prepping Small Molecules for Mass Spec. (2019). Biocompare. [Link]
Study of Mass Spectra of Some Indole Derivatives. (n.d.). Scirp.org. [Link]
Method Development Considerations for the LC-MS/MS Analysis of Drugs. (n.d.). Separation Science. [Link]
Sample preparation in mass spectrometry. (n.d.). Wikipedia. [Link]
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]
LC-MS/MS Method Development for Drug Analysis. (2024). YouTube. [Link]
Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). MDPI. [Link]
8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. [Link]
Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]
Analytical Validation Considerations of Multiplex Mass-Spectrometry-Based Proteomic Platforms for Measuring Protein Biomarkers. (n.d.). ACS Publications. [Link]
What Is Method Validation In The Context Of LC-MS? - Chemistry For Everyone. (2025). YouTube. [Link]
Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. [Link]
Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace. [Link]
Sample Preparation. (n.d.). University of Illinois. [Link]
LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023). National Institutes of Health. [Link]
Modeling the relative response factor of small molecules in positive electrospray ionization. (2024). RSC Publishing. [Link]
Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT. [Link]
Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. (2021). PubMed. [Link]
Mass spectrometry of simple indoles. (n.d.). ACS Publications. [Link]
Atmospheric Pressure Ionisation of Small Molecules. (2014). Wiley Analytical Science. [Link]
Modeling the ionization efficiency of small molecules in positive electrospray ionization. (2024). Cambridge Open Engage. [Link]
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health. [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025). ResearchGate. [Link]
Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. (2005). PubMed. [Link]
Application Notes and Protocols for the Design of Cell-Based Assays to Characterize 4-Ethoxy-1H-indole-7-carboxamide
Introduction The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs with diverse pharmacological a...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1][2][] Indole derivatives have demonstrated therapeutic potential across multiple domains, including oncology, infectious diseases, and inflammation.[1][2][4] These compounds can modulate key cellular processes by interacting with a variety of biological targets such as protein kinases, tubulin, and histone deacetylases.[1][2][][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a strategic cascade of cell-based assays to characterize the biological activity of a novel indole compound, 4-Ethoxy-1H-indole-7-carboxamide. Given the limited specific literature on this molecule, we present a logical, tiered approach that begins with broad phenotypic screening to identify its cellular effects and progresses toward more focused mechanistic studies to elucidate its mode of action and potential therapeutic targets.
The protocols herein are designed to be self-validating systems, emphasizing reproducibility and robustness to ensure the generation of high-quality, reliable data.
Strategic Assay Cascade for Compound Characterization
A systematic approach is crucial when characterizing a novel compound with an unknown mechanism of action. We propose a three-tiered assay cascade that efficiently narrows the focus from broad phenotypic effects to specific molecular interactions.
Figure 1: Strategic Assay Cascade. A tiered approach to efficiently characterize 4-Ethoxy-1H-indole-7-carboxamide, moving from broad phenotypic effects to specific target identification.
Tier 1: Primary Phenotypic Screening
The initial goal is to determine if 4-Ethoxy-1H-indole-7-carboxamide has any discernible effect on cell health and morphology at a range of concentrations. This stage is critical for identifying a relevant biological activity and establishing a concentration range for subsequent, more detailed investigations.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for quantifying the dose-dependent effects of the compound on cell proliferation and survival. We recommend employing at least two assays with different underlying principles to ensure the robustness of the findings.
A. MTT Assay (Metabolic Activity)
The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[5][6]
B. CellTiter-Glo® Luminescent Cell Viability Assay (ATP Quantification)
The CellTiter-Glo® assay is a highly sensitive, luminescence-based method that quantifies ATP, an indicator of metabolically active cells.[5][7] The assay reagent lyses the cells and contains luciferase and its substrate, which generate a luminescent signal proportional to the amount of ATP present.[5][7] This "add-mix-measure" protocol is well-suited for high-throughput screening.[5][7]
Experimental Protocol: Cell Viability Assays
Cell Seeding: Seed a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well, opaque-walled plates (for luminescence) or clear plates (for colorimetric assays) at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of 4-Ethoxy-1H-indole-7-carboxamide in DMSO. Create a serial dilution series in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
Treatment: Remove the existing medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., staurosporine).
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
Assay Procedure:
For MTT Assay:
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
Measure the absorbance at 570 nm using a microplate reader.[6]
For CellTiter-Glo® Assay:
Equilibrate the plate to room temperature for 30 minutes.
Add 100 µL of CellTiter-Glo® Reagent to each well.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Parameter
MTT Assay
CellTiter-Glo® Assay
Principle
Metabolic activity (Mitochondrial reductase)
ATP quantification
Detection
Colorimetric (Absorbance at 570 nm)
Luminescent
Sensitivity
Good
Excellent
Throughput
High
High
Protocol
Multi-step (addition, incubation, solubilization)
Single-step (add-mix-measure)
Table 1: Comparison of Recommended Cell Viability Assays.
High-Content Screening (HCS)
HCS, or automated microscopy, allows for the simultaneous measurement of multiple cellular parameters, providing a rich phenotypic profile of the compound's effects.[8][9][10] This technique can reveal changes in cell morphology, protein localization, and organelle health that are not captured by simple viability assays.[9][11][12]
Workflow for Morphological Profiling
Cell Preparation: Seed cells in optically clear, multi-well plates (e.g., 96- or 384-well) suitable for imaging.
Compound Treatment: Treat cells with 4-Ethoxy-1H-indole-7-carboxamide at various concentrations, including sub-lethal doses identified in the viability assays.
Staining: After the incubation period, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A common combination includes:
Imaging: Acquire images using an automated high-content imaging system.
Image Analysis: Use specialized software to segment the images and quantify various cellular features (e.g., nuclear size and shape, cell area, mitochondrial integrity, cytoskeletal texture).
A significant change in any of these parameters provides valuable clues about the compound's potential mechanism of action. For instance, nuclear condensation may suggest apoptosis, while changes in the cytoskeleton could indicate an effect on tubulin dynamics.
Tier 2: Elucidating the Cellular Response
If Tier 1 assays reveal that 4-Ethoxy-1H-indole-7-carboxamide is biologically active (i.e., cytotoxic or cytostatic), the next step is to investigate the underlying cellular processes responsible for this activity.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Several assays can confirm if the observed cytotoxicity is due to apoptosis.
A. Annexin V Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[13][14] Co-staining with a viability dye like propidium iodide (PI) or 7-AAD allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[13]
B. Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 assay is a luminescence-based method that measures caspase-3/7 activity.[14]
Experimental Protocol: Annexin V Staining with Flow Cytometry
Cell Treatment: Seed and treat cells with 4-Ethoxy-1H-indole-7-carboxamide at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide.[13]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Analysis: Analyze the cells by flow cytometry, quantifying the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis
If the compound inhibits cell proliferation without causing significant cell death (a cytostatic effect), it may be perturbing the cell cycle. Flow cytometry with a DNA-intercalating dye like propidium iodide (PI) is the standard method for analyzing cell cycle distribution.[15][16]
Figure 2: Cell Cycle Analysis Workflow. A simplified workflow for preparing cells for cell cycle analysis using propidium iodide staining and flow cytometry.
Experimental Protocol: Cell Cycle Analysis
Cell Treatment: Seed cells and treat with the compound at various concentrations for 24 hours.
Harvesting: Harvest the cells by trypsinization.
Fixation: Wash the cells with PBS and fix them by dropwise addition into ice-cold 70% ethanol while vortexing.[16][17][18] Store at -20°C for at least 2 hours.
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[15][16]
Analysis: Incubate for 30 minutes and analyze by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests the compound interferes with progression through that phase.
Tier 3: Mechanism of Action & Target Deconvolution
Once a consistent cellular phenotype is confirmed, the focus shifts to identifying the specific molecular pathways and protein targets modulated by 4-Ethoxy-1H-indole-7-carboxamide. This is often the most challenging phase of characterization.[19]
Reporter Gene Assays
Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways.[20][21] These assays use a vector where a regulatory element (e.g., a promoter with transcription factor binding sites) is cloned upstream of a reporter gene (e.g., luciferase or GFP).[22] If the compound affects a signaling pathway, it will alter the activity of the transcription factors that bind to the regulatory element, leading to a change in reporter gene expression.[23]
Application: Based on the known targets of other indole derivatives (e.g., NF-κB, kinases), a panel of reporter assays for key cancer-related pathways (e.g., NF-κB, AP-1, p53, STAT3) can be used to screen for pathway-specific activity.
Target Identification and Validation
Identifying the direct molecular target(s) of a compound is essential for understanding its mechanism of action and for further drug development.[19]
A. Kinome Profiling
Since many indole derivatives are known to be kinase inhibitors, a logical step is to perform kinome profiling.[1] This involves screening the compound against a large panel of purified protein kinases to determine its inhibitory activity and selectivity.[1][2] Several commercial services offer kinome profiling with panels of hundreds of kinases.[24][25][26][][28]
B. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that can be used to verify target engagement in intact cells.[29][30] The principle is that a protein becomes more thermally stable when bound to a ligand (the drug).[31][32][33] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified (e.g., by Western blot or mass spectrometry). A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.[30][31][33]
Method
Principle
Application
Kinome Profiling
In vitro enzymatic assays against a panel of purified kinases.
Identifies potential kinase targets and assesses selectivity.
CETSA
Ligand binding increases the thermal stability of the target protein in cells.
Confirms direct binding of the compound to a specific target in a cellular context.
Table 2: Key Target Deconvolution Methodologies.
Conclusion
The systematic application of the cell-based assay cascade described in this document will enable a thorough and efficient characterization of the novel compound 4-Ethoxy-1H-indole-7-carboxamide. By progressing from broad phenotypic screening to specific mechanistic studies, researchers can effectively identify its biological activities, elucidate its mechanism of action, and uncover its therapeutic potential. This structured, data-driven approach is fundamental to modern drug discovery and development.
References
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC. [Link]
Nierode, G. J., Kwon, P. S., & Chai, H. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 26(2), 231–245. [Link]
Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis. [Link]
Zhao, H., Halicka, H. D., Li, J., & Darzynkiewicz, Z. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Pharmacology, Chapter 12, Unit 12.5. [Link]
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (n.d.). ResearchGate. [Link]
High Content Screening. (n.d.). Creative Biolabs. [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1492, 247–266. [Link]
Lee, J. H., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118–126. [Link]
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]
High Content Imaging Assays. (n.d.). Charles River Laboratories. [Link]
A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. (2025). PMC. [Link]
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(8), 2004–2012. [Link]
Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. (2025). PubMed. [Link]
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
Schematic overview of the target deconvolution workflow implemented in the study. (n.d.). ResearchGate. [Link]
Designing a Reporter Construct for Analyzing Gene Regulation. (2019). Promega Connections. [Link]
Introduction to Reporter Gene Assays. (2014). YouTube. [Link]
Advancements in the application of reporter gene cell lines in bioactivity evaluation of biological products. (2025). PMC. [Link]
Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (n.d.). ResearchGate. [Link]
Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. [Link]
Application Notes & Protocols: Preclinical In Vivo Assessment of 4-Ethoxy-1H-indole-7-carboxamide, a Hypothetical Tankyrase Inhibitor
From the Senior Application Scientist: This document provides a comprehensive framework for the preclinical in vivo evaluation of novel therapeutic agents. As "4-Ethoxy-1H-indole-7-carboxamide" is not characterized in th...
Author: BenchChem Technical Support Team. Date: January 2026
From the Senior Application Scientist: This document provides a comprehensive framework for the preclinical in vivo evaluation of novel therapeutic agents. As "4-Ethoxy-1H-indole-7-carboxamide" is not characterized in the public domain, we have contextualized it as a hypothetical inhibitor of Tankyrase (TNKS), a validated therapeutic target in Wnt/β-catenin-driven cancers. This allows us to present a scientifically rigorous and practically applicable guide for researchers. The principles and protocols detailed herein are broadly applicable to the study of other targeted agents in oncology.
Audience: Researchers, scientists, and drug development professionals in oncology.
Scientific Rationale & Background
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including anti-cancer properties.[1][2][3] These compounds can modulate critical cellular processes by targeting enzymes like protein kinases and histone deacetylases.[2][4] This guide focuses on a hypothetical indole-based compound, "4-Ethoxy-1H-indole-7-carboxamide," postulated to be a potent and selective inhibitor of Tankyrase (TNKS) enzymes.
Tankyrase 1 and 2 are members of the Poly(ADP-ribose) polymerase (PARP) family.[5] They play a crucial role in the canonical Wnt/β-catenin signaling pathway, which is aberrantly activated in a majority of colorectal cancers (CRCs), primarily due to loss-of-function mutations in the tumor suppressor gene APC (Adenomatous Polyposis Coli).[6][7][8] Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex.[9] Inhibition of Tankyrase leads to Axin stabilization, subsequent β-catenin degradation, and downregulation of Wnt target genes like MYC, ultimately suppressing tumor cell proliferation.[9][10] Therefore, Tankyrase inhibition represents a promising therapeutic strategy for Wnt-addicted cancers.[11]
This document outlines the essential animal models and protocols for evaluating the preclinical efficacy, pharmacokinetics, and pharmacodynamics of a novel Tankyrase inhibitor.
Core Principles for In Vivo Study Design
All animal studies must be designed and conducted with the highest ethical and scientific standards. Key guiding principles include:
The 3Rs (Replacement, Reduction, Refinement): Every effort should be made to replace animal use with other methods, reduce the number of animals used to the minimum required for statistical power, and refine procedures to minimize any potential pain or distress.[12]
ARRIVE Guidelines: All reporting of in vivo experiments must adhere to the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure transparency and reproducibility.[13][14][15][16][17]
Clinical Relevance: The choice of animal model should reflect the human disease as closely as possible to maximize the predictive value of the preclinical data.[18][19]
Recommended Animal Models for Colorectal Cancer
The selection of an appropriate animal model is critical for evaluating a targeted agent like a Tankyrase inhibitor.[12]
3.1 Cell Line-Derived Xenograft (CDX) Models
CDX models involve the subcutaneous or orthotopic implantation of established human cancer cell lines into immunodeficient mice.[20] They are valuable for initial efficacy screening due to their reproducibility and relatively low cost.
Rationale: For a Tankyrase inhibitor, it is crucial to select a cell line with a documented APC mutation and functional Wnt/β-catenin signaling. The COLO-320DM cell line is an excellent example, as it harbors an APC mutation and has shown sensitivity to Tankyrase inhibitors in previous studies.[9][21]
Advantages: Rapid tumor growth, high engraftment rates, and homogeneity, which reduces variability.
Limitations: Lack of tumor heterogeneity and absence of a human tumor microenvironment.[22]
3.2 Patient-Derived Xenograft (PDX) Models
PDX models are created by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[23][24][25] These models are considered more clinically relevant as they better recapitulate the heterogeneity, architecture, and microenvironment of the original human tumor.[22][24][26]
Rationale: PDX models allow for testing the investigational agent against a backdrop of diverse genetic landscapes found in actual CRC patients, providing a more robust prediction of clinical response.[23][24] They are essential for later-stage preclinical development.[27][28]
Advantages: Preserves original tumor characteristics, genetic diversity, and stromal components, offering higher predictive value for clinical efficacy.[25][26][29]
The following diagram illustrates a typical preclinical evaluation workflow for a novel oncology agent.
Caption: Preclinical in vivo testing workflow.
Protocol: Subcutaneous CDX Efficacy Study
This protocol details a standard efficacy study using the COLO-320DM colorectal cancer cell line.
Objective: To determine the anti-tumor activity of 4-Ethoxy-1H-indole-7-carboxamide in a Wnt-dependent xenograft model.
Materials:
Animals: 6-8 week old female immunodeficient mice (e.g., NOD-SCID or Nu/Nu).
Cells: COLO-320DM human colorectal adenocarcinoma cells.
Reagents: Matrigel, sterile PBS, vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water), 4-Ethoxy-1H-indole-7-carboxamide, positive control (e.g., another validated Tankyrase inhibitor like RK-287107).[9]
Procedure:
Cell Culture & Preparation: Culture COLO-320DM cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
Tumor Implantation: Inoculate each mouse subcutaneously in the right flank with 100 µL of the cell suspension (1 x 10⁷ cells/mouse).
Tumor Growth Monitoring: Monitor animals daily. Begin caliper measurements of tumors 2-3 times per week once they are palpable. Tumor volume is calculated using the formula: (Width² x Length) / 2.
Randomization and Dosing: When mean tumor volume reaches 150-200 mm³, randomize animals into treatment groups (n=8-10 mice/group).
Group 1: Vehicle control (e.g., oral gavage, daily)
Group 2: 4-Ethoxy-1H-indole-7-carboxamide (Dose 1, e.g., oral gavage, daily)
Group 3: 4-Ethoxy-1H-indole-7-carboxamide (Dose 2, e.g., oral gavage, daily)
Group 4: Positive Control (e.g., RK-287107, intraperitoneal or oral administration)[9]
Data Collection:
Measure tumor volumes and body weights 2-3 times per week.
Monitor animal health daily for signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).
Endpoint & Tissue Collection: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size. Euthanize animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for Axin2 and MYC).[10]
Protocol: PDX Model Establishment and Efficacy Study
Objective: To evaluate the efficacy of 4-Ethoxy-1H-indole-7-carboxamide in a more clinically relevant and heterogeneous tumor model.
Procedure:
Tissue Acquisition: Obtain fresh, sterile colorectal tumor tissue from surgical resection under appropriate ethical approvals.[29]
Implantation: Implant small tumor fragments (~3x3 mm) subcutaneously into the flanks of highly immunodeficient mice (e.g., NOD-SCID Gamma - NSG).[28][29]
Propagation (Passaging): Once the initial tumor (P0) reaches ~1000 mm³, excise it, divide it into smaller fragments, and implant into a new cohort of mice to expand the model (P1 generation). Subsequent passages (P2, P3, etc.) can be performed. Efficacy studies are typically conducted on P2-P5 generations to ensure stable growth.
Efficacy Study: Once a sufficient number of mice with established PDX tumors are available, follow the randomization, dosing, and monitoring steps outlined in Protocol 4.2.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Understanding the relationship between drug exposure and target engagement is crucial.
Pharmacokinetics (PK): Determines the absorption, distribution, metabolism, and excretion (ADME) of the compound. This is typically done by collecting blood samples at various time points after dosing and measuring drug concentration.[31]
Pharmacodynamics (PD): Measures the effect of the drug on its target. For a Tankyrase inhibitor, this involves assessing biomarkers in tumor tissue.[9]
Table 2: Example PK/PD Data Summary
Parameter
Description
Method
PK: Cmax
Maximum plasma concentration of the drug.
LC-MS/MS analysis of plasma samples.
PK: Tmax
Time to reach Cmax.
LC-MS/MS analysis of plasma samples.
PK: AUC
Area under the curve; total drug exposure over time.
LC-MS/MS analysis of plasma samples.
PD: Axin2 Stabilization
Accumulation of Axin2 protein, a direct result of Tankyrase inhibition.
Reduction in the expression of the Wnt target oncogene, MYC.
Western Blot, IHC, or qRT-PCR on tumor lysates.[10]
Mechanistic Pathway & Target Engagement
The following diagram illustrates the mechanism of action for a Tankyrase inhibitor in an APC-mutant cancer cell.
Caption: Wnt/β-catenin pathway and the action of a Tankyrase inhibitor.
Conclusion & Future Directions
The successful preclinical evaluation of a novel agent like 4-Ethoxy-1H-indole-7-carboxamide requires a systematic approach utilizing well-characterized and clinically relevant animal models. Initial efficacy testing in CDX models followed by validation in PDX models provides a robust data package for clinical translation. Rigorous PK/PD analysis is essential to establish a clear link between drug exposure, target engagement, and anti-tumor response. If promising results are obtained, further studies may include combination therapies with standard-of-care agents (e.g., irinotecan) to explore synergistic effects and overcome potential resistance mechanisms.[21] All research must be conducted following ethical guidelines and best practices to ensure data quality and reproducibility.[31][32]
References
ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa.
Chen, Y., et al. (2022). Patient-derived xenograft model in colorectal cancer basic and translational research. Cancer Communications, 43(2), 150-167. Retrieved from [Link]
Hidalgo, M., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013. Retrieved from [Link]
De Angelis, M. L., et al. (2019). An Orthotopic Patient-Derived Xenograft (PDX) Model Allows the Analysis of Metastasis-Associated Features in Colorectal Cancer. Frontiers in Oncology, 9, 793. Retrieved from [Link]
Pessina, A., et al. (2020). A Biobank of Colorectal Cancer Patient-Derived Xenografts. Cancers, 12(11), 3299. Retrieved from [Link]
NC3Rs. (n.d.). ARRIVE Guidelines.
Aparicio, S., et al. (2017). Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology, 1608, 313-320. Retrieved from [Link]
Khan, I., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Critical Reviews in Analytical Chemistry, 1-21. Retrieved from [Link]
Shafi, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2841. Retrieved from [Link]
NC3Rs. (n.d.). The ARRIVE guidelines 2.0.
ecancer. (2025). Patient-derived xenograft models: a revolution in colorectal cancer research. ecancermedicalscience. Retrieved from [Link]
Zhan, T., et al. (2019). WNT and β-Catenin in Cancer: Genes and Therapy. Annual Review of Cancer Biology, 4, 385-406. Retrieved from [Link]
du Sert, N. P., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology, 18(7), e3000410. Retrieved from [Link]
BioWorld. (2019). Novel selective tankyrase inhibitor blocks proliferation of colorectal cancer cells in rodent models. Retrieved from [Link]
Wikipedia. (n.d.). ARRIVE guidelines. Retrieved from [Link]
Lin, Y. M., et al. (2017). Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. Bio-protocol, 7(11), e2321. Retrieved from [Link]
Li, Y., et al. (2023). Development of indole derivatives as inhibitors targeting STING-dependent inflammation. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]
Mizutani, A., et al. (2018). RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. Cancer Science, 109(12), 4003-4014. Retrieved from [Link]
Monsma, D. J., et al. (2014). Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation. In Methods in Molecular Biology (Vol. 1105, pp. 225-236). Humana Press. Retrieved from [Link]
Liu, J., et al. (2023). Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy. Molecular Cancer, 22(1), 125. Retrieved from [Link]
Wang, W., et al. (2024). Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy. Journal of Hematology & Oncology, 17(1), 46. Retrieved from [Link]
Grueso, J., et al. (2016). Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Clinical Cancer Research, 22(24), 6239-6250. Retrieved from [Link]
Gogola, E., et al. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3, 341-358. Retrieved from [Link]
ResearchGate. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Retrieved from [Link]
Wang, Y., et al. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 12(9), 1469-1490. Retrieved from [Link]
ResearchGate. (2018). Tankyrase inhibitors suppress colorectal cancer COLO-320DM cell.... Retrieved from [Link]
Holland, J. D., et al. (2013). Wnt/β-catenin Signaling in Normal and Cancer Stem Cells. Pathways, 5(2), 237-249. Retrieved from [Link]
Seimiya, H., et al. (2020). Tankyrase Inhibitors Target Colorectal Cancer Stem Cells via AXIN-Dependent Downregulation of c-KIT Tyrosine Kinase. Molecular Cancer Therapeutics, 19(3), 765-776. Retrieved from [Link]
Cancer Therapy Advisor. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Retrieved from [Link]
ResearchGate. (2025). (PDF) WNT-β-catenin signaling pathway and its relationship with cancer. Retrieved from [Link]
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. Retrieved from [Link]
Berg, K. C. G., et al. (2018). Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids. International Journal of Molecular Sciences, 19(11), 3569. Retrieved from [Link]
Johannes, J. W., et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability. Cancer Research, 76(20), 6084-6094. Retrieved from [Link]
Rottenberg, S., et al. (2015). Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer. Proceedings of the National Academy of Sciences, 112(1), 135-140. Retrieved from [Link]
Zylstra, K. D., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Frontiers in Nanotechnology, 2, 6. Retrieved from [Link]
Lin, C. H., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10836. Retrieved from [Link]
BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved from [Link]
Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251-1254. Retrieved from [Link]
EQUATOR Network. (n.d.). Animal pre-clinical research. Retrieved from [Link]
Kadow, J. F., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 216-220. Retrieved from [Link]
de Sousa, M. A., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(17), 11645-11667. Retrieved from [Link]
Pharmaffiliates. (n.d.). 1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide. Retrieved from [Link]
Application Notes & Protocols: Investigating 4-Ethoxy-1H-indole-7-carboxamide in HIV Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 4-Ethoxy-1H-indole-7-carboxamide in the context of Human Immunodefici...
Author: BenchChem Technical Support Team. Date: January 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 4-Ethoxy-1H-indole-7-carboxamide in the context of Human Immunodeficiency Virus (HIV) research. This document is structured to provide not only detailed experimental protocols but also the scientific rationale behind the proposed investigations, grounded in the established anti-HIV activity of the broader indole chemical class.
Introduction: The Indole Scaffold as a Privileged Structure in Anti-HIV Drug Discovery
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. In the field of HIV research, indole derivatives have emerged as a versatile class of inhibitors, targeting multiple key stages of the viral lifecycle.[1][2][3] This versatility is a significant advantage in the ongoing effort to develop new antiretroviral agents that can overcome the challenges of drug resistance and long-term toxicity associated with current therapies.[1][2]
Indole-based compounds have been successfully developed as inhibitors of several critical HIV enzymes and processes, including:
Reverse Transcriptase: Delavirdine, an indole-based non-nucleoside reverse transcriptase inhibitor (NNRTI), was approved for clinical use, demonstrating the therapeutic potential of this chemical class.[1][2]
Integrase: Certain indole derivatives have been shown to effectively inhibit HIV-1 integrase by chelating the essential Mg2+ ions within the enzyme's active site.[4][5]
Viral Fusion: A series of indole compounds have been identified as fusion inhibitors that target the gp41 glycoprotein, preventing the conformational changes required for the fusion of the viral and cellular membranes.[6]
Viral Attachment: More recently, indole-7-carboxamides have been identified as potent HIV-1 attachment inhibitors that target the gp120 envelope glycoprotein, preventing the initial interaction between the virus and the host cell.[7][8]
Given this precedent, 4-Ethoxy-1H-indole-7-carboxamide, as a member of the indole-7-carboxamide family, is a promising candidate for investigation as a novel anti-HIV agent, with a high probability of acting as an HIV-1 attachment inhibitor.
Hypothesized Mechanism of Action: Targeting HIV-1 Attachment
Based on the structure of 4-Ethoxy-1H-indole-7-carboxamide and the existing literature on related compounds, the primary hypothesis is that it functions as an HIV-1 attachment inhibitor .[7][8] This mechanism involves the binding of the compound to the viral envelope glycoprotein gp120, thereby preventing its interaction with the CD4 receptor on the surface of host T-cells. This is a critical first step in the HIV lifecycle, and its inhibition effectively blocks viral entry into the host cell.
The following application notes and protocols are designed to rigorously test this hypothesis and characterize the antiviral activity of 4-Ethoxy-1H-indole-7-carboxamide.
PART 1: Synthesis and Characterization
A reliable synthesis and thorough characterization of the test compound are fundamental to the integrity of any subsequent biological evaluation.
General Synthetic Protocol for 1H-Indole-7-carboxamides
The synthesis of 4-Ethoxy-1H-indole-7-carboxamide can be approached through established methods of amide bond formation. A plausible synthetic route would involve the coupling of a suitable 4-ethoxy-1H-indole-7-carboxylic acid intermediate with an appropriate amine.
Protocol 1: Amide Coupling for the Synthesis of 4-Ethoxy-1H-indole-7-carboxamide
Starting Material: Begin with a commercially available or synthesized 4-ethoxy-1H-indole-7-carboxylic acid.
Activation of Carboxylic Acid: In an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-ethoxy-1H-indole-7-carboxylic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Add a coupling agent (e.g., HATU, HBTU, or EDCI/HOBt) and a non-nucleophilic base such as diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
Amine Addition: To the activated carboxylic acid, add the desired amine (in this case, ammonia or an ammonia equivalent to form the primary carboxamide).
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
PART 2: In Vitro Antiviral Activity and Cytotoxicity Assessment
The initial evaluation of a potential antiviral compound involves determining its efficacy in cell-based assays and assessing its toxicity to host cells.
Protocol 2: Single-Cycle HIV-1 Infectivity Assay
This assay provides a rapid and safe method to quantify the inhibitory effect of the compound on viral entry and replication using a replication-incompetent virus.
Cell Seeding: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Preparation: Prepare a serial dilution of 4-Ethoxy-1H-indole-7-carboxamide in cell culture medium.
Treatment and Infection: Pre-incubate the cells with the diluted compound for 1-2 hours. Following pre-incubation, add a known amount of HIV-1 pseudovirus (e.g., expressing the envelope of a specific HIV-1 strain like JR-FL or Ba-L).
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Viability/Cytotoxicity Assay
It is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.
Cell Seeding: Seed TZM-bl cells (or the same cell line used for the antiviral assay) in a 96-well plate at the same density as in the infectivity assay.
Compound Treatment: Treat the cells with the same serial dilutions of 4-Ethoxy-1H-indole-7-carboxamide.
Incubation: Incubate the plates for 48 hours under the same conditions as the infectivity assay.
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The therapeutic index (TI) can then be calculated as CC50/EC50.
Hypothetical Data Presentation
Compound
EC50 (nM) [a]
CC50 (µM) [b]
Therapeutic Index (TI) [c]
4-Ethoxy-1H-indole-7-carboxamide
50
>100
>2000
Reference Inhibitor (BMS-626529)
5
>50
>10000
[a] EC50 values determined using a single-cycle infectivity assay with HIV-1 JR-FL pseudovirus in TZM-bl cells.
[b] CC50 values determined in parallel using an MTT assay in TZM-bl cells.
[c] TI = CC50/EC50.
PART 3: Mechanism of Action Elucidation
Once antiviral activity is confirmed, the next step is to elucidate the mechanism of action.
Protocol 4: Time-of-Addition (TOA) Assay
This assay helps to pinpoint the stage of the HIV-1 lifecycle that is inhibited by the compound.
Cell Preparation: Synchronize the infection of target cells (e.g., TZM-bl or a T-cell line) by pre-chilling the cells and virus.
Infection: Infect the cells with a high-titer HIV-1 stock.
Timed Compound Addition: Add 4-Ethoxy-1H-indole-7-carboxamide at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours). Include known inhibitors that act at different stages (e.g., an entry inhibitor, a reverse transcriptase inhibitor, and an integrase inhibitor) as controls.
Assay Readout: After 48 hours, measure the extent of infection (e.g., by luciferase activity or p24 antigen ELISA).
Data Analysis: Plot the percentage of inhibition against the time of addition. The time at which the compound loses its inhibitory effect indicates the latest possible stage at which it acts. For an attachment inhibitor, the inhibitory effect should be lost shortly after the virus has entered the cells.
Visualizing the Experimental Workflow
Caption: Workflow for the investigation of 4-Ethoxy-1H-indole-7-carboxamide as an anti-HIV agent.
Protocol 5: Surface Plasmon Resonance (SPR) for Direct Binding Analysis
To confirm direct binding to the hypothesized target, gp120, SPR can be employed.
Chip Preparation: Immobilize recombinant HIV-1 gp120 protein onto a sensor chip (e.g., a CM5 chip via amine coupling).
Analyte Injection: Prepare a series of concentrations of 4-Ethoxy-1H-indole-7-carboxamide in a suitable running buffer. Inject the compound solutions over the gp120-coated surface and a reference flow cell.
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD) can be calculated (KD = kd/ka), which indicates the binding affinity.
Visualizing the Proposed Mechanism of Action
Caption: Proposed mechanism of 4-Ethoxy-1H-indole-7-carboxamide as an HIV-1 attachment inhibitor.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial investigation of 4-Ethoxy-1H-indole-7-carboxamide as a potential anti-HIV agent. Based on the strong precedent of indole-7-carboxamides, it is hypothesized that this compound will exhibit activity as an HIV-1 attachment inhibitor. Successful outcomes from these studies, particularly the confirmation of potent antiviral activity and a favorable therapeutic index, would warrant further preclinical development. This would include lead optimization to improve potency and pharmacokinetic properties, evaluation against a broader panel of HIV-1 strains (including drug-resistant variants), and in vivo efficacy studies in animal models.
References
Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41. PubMed Central.[Link]
Therapeutic Potential of Indole Derivatives as Anti-HIV Agents: A Mini-review. PubMed.[Link]
Developments of indoles as anti-HIV-1 inhibitors. PubMed.[Link]
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.[Link]
Therapeutic Potential of Indole Derivatives as Anti-HIV Agents: A Mini-review. Bentham Science.[Link]
Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. PubMed.[Link]
Indolylarylsulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: New Cyclic Substituents at Indole-2-carboxamide. ACS Publications.[Link]
In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study. PubMed.[Link]
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health.[Link]
Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action. PubMed Central.[Link]
Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. PubMed.[Link]
(PDF) Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action. ResearchGate.[Link]
Examination of halogen substituent effects on HIV-1 integrase inhibitors derived from 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-ones and 4,5-dihydroxy-1H-isoindole-1,3(2H)-diones. PubMed.[Link]
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.[Link]
Design, Synthesis, Docking Study and Biological Evaluation of 4-Hydroxy-2H-benzo[e][1][6]thiazine-3-carboxamide 1,1-dioxide Derivatives as Anti-HIV Agents. PubMed Central.[Link]
Technical Support Center: Synthesis of 4-Ethoxy-1H-indole-7-carboxamide
Welcome to the technical support center for the synthesis of 4-Ethoxy-1H-indole-7-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 4-Ethoxy-1H-indole-7-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, improve your yield, and ensure the purity of your final product. Our approach is grounded in established chemical principles and field-proven insights to support your experimental success.
Introduction to the Synthetic Challenge
The synthesis of 4-Ethoxy-1H-indole-7-carboxamide presents a unique set of challenges primarily due to the disubstituted nature of the indole core. Functionalization of the indole benzene ring (C4 to C7 positions) is significantly more complex than modifications at the more reactive C2 or C3 positions of the pyrrole moiety.[1] Achieving high regioselectivity and yield requires careful consideration of the synthetic strategy, reaction conditions, and potential side reactions.
This guide will focus on a plausible and commonly employed synthetic strategy: the initial construction of a suitably substituted aniline precursor, followed by indole ring formation, and concluding with the final amidation step. We will address potential pitfalls at each stage of this process.
Diagram: Proposed Synthetic Workflow
Caption: General workflow for 4-Ethoxy-1H-indole-7-carboxamide synthesis.
Part 1: Troubleshooting the Synthesis of the Indole Core
The primary hurdle in this synthesis is the regioselective construction of the 4-ethoxy-7-carboxy-indole scaffold. The following Q&A addresses common issues encountered during this phase.
Question 1: I am observing poor regioselectivity during the indole ring formation, resulting in a mixture of isomers. How can I improve the yield of the desired 4,7-disubstituted product?
Answer:
This is a frequent challenge due to the difficulty in controlling substitution on the indole benzene ring.[2][3] The choice of indole synthesis method and the nature of the directing groups are critical.
Causality: In classic indole syntheses like the Fischer method, the cyclization step is an electrophilic aromatic substitution. The electronic properties of the substituents on the aniline precursor will dictate the position of ring closure. An ethoxy group is an ortho-, para-director, which can lead to undesired cyclization at the C6 position if the ortho-position (destined to be C7) is not sufficiently activated or if the para-position is available.
Troubleshooting Steps:
Employ a Directed Synthesis Strategy: Modern methods often utilize a directing group on the aniline nitrogen to force functionalization at a specific ortho position (which will become C7).[1] For instance, a removable pivaloyl or a phosphine-based group can direct lithiation or transition-metal-catalyzed C-H activation to the C7 position.[1]
Consider the Bartoli Indole Synthesis: This method is known for its ability to produce 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[4] Starting with a 2-substituted-3-ethoxynitrobenzene could be a viable route to the 4-ethoxy-7-substituted indole core.
Protecting Group Strategy: Ensure the aniline nitrogen is protected during key transformations to prevent side reactions and influence regioselectivity. The choice of protecting group can have a significant electronic and steric effect.[5]
Question 2: I am struggling to introduce the ethoxy group at the C4 position without affecting other parts of the molecule. What are the recommended methods?
Answer:
Introducing an alkoxy group onto the indole C4 position is non-trivial. Direct electrophilic alkoxylation of the indole ring is often not selective.
Causality: The indole C3 position is the most nucleophilic and prone to electrophilic attack.[6] Therefore, direct etherification of the indole core is unlikely to yield the desired C4 product.
Troubleshooting Steps:
Start with a Pre-ethoxylated Precursor: The most reliable method is to begin with a commercially available or synthesized aniline derivative that already contains the ethoxy group in the correct position relative to the amine and another functional group that will facilitate indole formation. For example, starting with a 2-amino-5-ethoxy-substituted precursor.
Nucleophilic Aromatic Substitution (SNAr): If you have a precursor with a good leaving group (e.g., a fluorine or nitro group) at the desired position on the aromatic ring of the aniline or a pre-formed indole, an SNAr reaction with sodium ethoxide can be effective. This typically requires an electron-withdrawing group ortho or para to the leaving group to activate the ring.
Transition-Metal-Catalyzed C-H Activation: Advanced methods involve the use of directing groups to achieve C4-H alkoxylation, although these can be complex and require specialized catalysts.[2][3]
Part 2: Troubleshooting the Amide Formation
Once the 4-Ethoxy-1H-indole-7-carboxylic acid is successfully synthesized and purified, the final step is the amide bond formation. While generally more straightforward, this step can also present challenges.
Question 3: My amide coupling reaction is giving a low yield. What are the common causes and how can I optimize the reaction?
Answer:
Low yields in amide coupling reactions often stem from incomplete activation of the carboxylic acid, side reactions, or poor nucleophilicity of the amine.
Causality: The direct reaction between a carboxylic acid and an amine to form an amide is a dehydration reaction that typically requires high temperatures, which can be detrimental to complex molecules.[7] At room temperature, a competing acid-base reaction occurs, forming a stable carboxylate-ammonium salt that is unreactive.[8] Coupling agents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
Troubleshooting Steps & Optimization Data:
Parameter
Recommendation
Rationale
Coupling Agent
Use a carbodiimide like EDC (water-soluble byproduct) or DCC (insoluble byproduct, easily filtered). For challenging couplings, use a uronium-based reagent like HATU or HBTU .[7][8]
These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HATU and HBTU are generally more efficient and lead to less racemization if chiral centers are present.
Additives
Include HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) in your reaction.
These additives react with the activated intermediate to form an active ester, which is less prone to side reactions and racemization, and then reacts with the amine.
Solvent
Use a polar aprotic solvent such as DMF or DCM .
These solvents are generally good at dissolving the reactants and do not interfere with the reaction mechanism.
Base
Add a non-nucleophilic base like DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
The base neutralizes any acid formed during the reaction, driving the equilibrium towards the product. It also ensures the amine is in its free, nucleophilic form.
Temperature
Start the reaction at 0 °C and then allow it to warm to room temperature.
This helps to control the initial rate of reaction and minimize potential side reactions.
Stoichiometry
Use a slight excess (1.1-1.2 equivalents) of the amine and coupling agent.
This ensures the complete consumption of the more valuable carboxylic acid starting material.
Question 4: I am observing the formation of an N-acylated urea byproduct when using DCC or EDC. How can I prevent this?
Answer:
This is a known side reaction in carbodiimide-mediated couplings.
Causality: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine. This is more likely to occur if the amine is a poor nucleophile or is present in low concentration.
Troubleshooting Steps:
Pre-activate the Carboxylic Acid with HOBt or HOAt: Add the carbodiimide and HOBt/HOAt to the carboxylic acid solution and stir for 10-15 minutes before adding the amine. This allows for the formation of the active ester, which is less susceptible to this rearrangement.
Use a Different Class of Coupling Agent: Switch to a phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HATU) coupling reagent, which are less prone to this side reaction.
Control the Reaction Temperature: Keeping the reaction temperature low (0 °C) can slow down the rate of the rearrangement side reaction relative to the desired amidation.
Diagram: Amide Coupling Mechanism with EDC/HOBt
Caption: Key intermediates in EDC/HOBt mediated amide coupling.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the final amidation step?A1: A reliable starting protocol is as follows:
Dissolve 4-Ethoxy-1H-indole-7-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Add EDC (1.2 eq) and stir for 15 minutes.
Add the desired amine (or ammonia source) (1.1 eq) followed by DIPEA (2.0 eq).
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Q2: How should I purify the final 4-Ethoxy-1H-indole-7-carboxamide product?A2: Flash column chromatography on silica gel is the most common method. The choice of eluent system will depend on the polarity of your specific amide. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point. If the product is difficult to separate from impurities, preparative HPLC may be necessary.
Q3: Can I use thionyl chloride (SOCl2) to form an acyl chloride first?A3: Yes, converting the carboxylic acid to an acyl chloride is a classic method for activating it for amidation.[7] However, be cautious as acyl chlorides are highly reactive and can be sensitive to moisture. The indole ring, being electron-rich, might also be susceptible to side reactions under the acidic conditions generated (HCl byproduct). This method is often best for robust substrates. If you choose this route, a base like pyridine or triethylamine should be used in the subsequent reaction with the amine to neutralize the HCl.
Q4: Are there any specific safety precautions I should take?A4: Always work in a well-ventilated fume hood. Coupling reagents like DCC and EDC are sensitizers and should be handled with care, avoiding skin contact. Solvents like DMF and DCM have known health risks. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. Available at: [Link]
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. ResearchGate. Available at: [Link]
Synthesis of a Novel Disubstituted Indole. Taylor & Francis Online. Available at: [Link]
Carboxamide formation in less favoured positions: Facile synthesis of 7-carboxamidochenodeoxycholanic acid derivatives. ResearchGate. Available at: [Link]
Selective Synthesis of 2- and 7-Substituted Indole Derivatives via Chelation-Assisted Metallocarbenoid C–H Bond Functionalization. ResearchGate. Available at: [Link]
C4–H indole functionalisation: precedent and prospects. National Center for Biotechnology Information. Available at: [Link]
C4-H Indole Functionalisation: Precedent and Prospects. ResearchGate. Available at: [Link]
C-H Functionalization of indoles and oxindoles through CDC reactions. Bentham Science. Available at: [Link]
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. Available at: [Link]
Amide Synthesis. Fisher Scientific. Available at: [Link]
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Center for Biotechnology Information. Available at: [Link]
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. AZoM. Available at: [Link]
Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. Available at: [Link]
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
Enantioselective Friedel–Crafts Reaction for the Synthesis of 4,7-Difunctionalized Indoles Featuring a Chiral Heteroatom-Substituted Quaternary Carbon at the C7 Position. ACS Publications. Available at: [Link]
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]
Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis. RSC Publishing. Available at: [Link]
Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. National Center for Biotechnology Information. Available at: [Link]
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. National Center for Biotechnology Information. Available at: [Link]
Useful synthesis of 4-substituted indoles. ACS Publications. Available at: [Link]
Synthesis of (±)-7-hydroxylycopodine. PubMed. Available at: [Link]
Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. Available at: [Link]
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available at: [Link]
Synthesis of Substituted Indoles via a Highly Selective 7-Lithiation of 4,7-Dibromoindoles and the Effect of Indole-Nitrogen on Regioselectivity. Sci-Hub. Available at: [Link]
THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. Available at: [Link]
Technical Support Center: 4-Ethoxy-1H-indole-7-carboxamide
Welcome to the technical support guide for the purification of 4-Ethoxy-1H-indole-7-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the purification of 4-Ethoxy-1H-indole-7-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance in a direct question-and-answer format to address common and complex challenges encountered during the purification of this indole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for crude 4-Ethoxy-1H-indole-7-carboxamide?
The choice of purification technique depends on the impurity profile and the desired final purity. A multi-tiered approach is often most effective.
Recrystallization: This is the most efficient and scalable method if the crude material is of moderate to high purity (>85%) and crystalline. It is excellent for removing minor, structurally different impurities. The key is identifying a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.[1]
Flash Column Chromatography: This is the workhorse technique for purifying complex mixtures containing similarly polar impurities or for isolating the product from reaction byproducts and catalysts.[2][3] Due to the polar carboxamide and indole N-H groups, special considerations for the stationary and mobile phases are necessary to achieve good separation.
Preparative High-Performance Liquid Chromatography (Prep HPLC): For achieving the highest purity levels (>99.5%), often required for pharmaceutical applications, Prep HPLC is the method of choice.[4][5] It offers the highest resolution but is less scalable and more expensive than the other methods.
Q2: What are the likely impurities I should expect from the synthesis of 4-Ethoxy-1H-indole-7-carboxamide?
Understanding potential impurities is critical for developing a purification strategy. Common impurities may include:
Unreacted Starting Materials: Depending on the synthetic route, this could include the corresponding 4-ethoxy-1H-indole-7-carboxylic acid or its activated ester, and the amine source for the carboxamide.
Coupling Reagent Byproducts: If amidation is performed using reagents like DCC or EDC, byproducts such as dicyclohexylurea (DCU) or ethyl(dimethylaminopropyl)urea (EDU) will be present.[6]
Regioisomers: If a Fischer indole synthesis is employed, formation of regioisomers is a possibility, which can be very difficult to separate.[7]
N-Alkylated or N-Acylated Byproducts: The indole nitrogen is nucleophilic and can sometimes react with electrophiles in the reaction mixture.
Degradation Products: Indoles can be sensitive to strong acids and oxidative conditions, leading to decomposition.
Q3: What analytical methods should I use to assess the purity of my fractions?
A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
TLC: Excellent for rapid, real-time monitoring of column chromatography fractions. Use a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for optimal resolution.
LC-MS: Provides accurate purity assessment (% area under the curve) and confirms the molecular weight of the product and any impurities, which is crucial for identifying byproducts.
Purification Protocols and Experimental Design
Protocol 1: Recrystallization Solvent Screening
The success of recrystallization hinges on the choice of solvent. This protocol outlines a systematic approach to identifying the ideal solvent.
Objective: To find a solvent that fully dissolves 4-Ethoxy-1H-indole-7-carboxamide at high temperatures but provides low solubility at low temperatures, yielding high-purity crystals upon cooling.
Methodology:
Place approximately 10-20 mg of your crude material into several small test tubes.
To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition, until a slurry is formed. Note the solubility at room temperature.
Heat the tubes that show poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the compound fully dissolves.
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 20-30 minutes.
Observe the quantity and quality of the crystals formed. An ideal solvent will show a dramatic difference in solubility between hot and cold conditions and form well-defined crystals.
Solvent Candidate
Polarity Index
Boiling Point (°C)
Rationale & Typical Use
Ethyl Acetate
4.4
77
Good starting point for moderately polar compounds.
Isopropanol
4.3
82
Can form strong hydrogen bonds, often good for amides.
Acetonitrile
5.8
82
Aprotic polar solvent, can offer different selectivity.
Methanol/Water
Mixed
Mixed
A polar protic system; water acts as an anti-solvent.[1]
Toluene
2.4
111
For less polar compounds or as part of a binary system.
Table 1: Recommended starting solvents for recrystallization screening.
Protocol 2: Flash Column Chromatography
This protocol provides a robust starting point for purifying 4-Ethoxy-1H-indole-7-carboxamide on a silica gel column.
Objective: To separate the target compound from polar and non-polar impurities using silica gel chromatography.
Workflow Diagram:
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Methodology:
Mobile Phase Selection: Use TLC to find a suitable solvent system. A good starting point for indole-carboxamides is a mixture of a non-polar solvent (Hexanes or Dichloromethane) and a polar solvent (Ethyl Acetate or Methanol). Aim for an Rf of 0.2-0.3 for your product.
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase system and carefully pack your column.
Sample Loading: For best results, use a "dry loading" technique.[3] Dissolve your crude product in a minimal amount of a strong solvent (e.g., Methanol or DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.
Elution: Begin eluting with your chosen mobile phase. A gradient elution (gradually increasing the percentage of the polar solvent) often provides better separation than an isocratic (constant composition) elution.[3]
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide
Problem 1: My compound streaks badly on the silica gel TLC plate and column, leading to poor separation.
Probable Cause: The indole N-H and amide groups can interact strongly and acidic sites on the silica gel. This strong, non-ideal interaction causes tailing or streaking.[7]
Solution: Add a small amount of a basic modifier to your mobile phase.
Recommendation: Add 0.5-1% triethylamine (TEA) or ammonia to the mobile phase.[3] This neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of your basic indole compound and resulting in sharper bands and better separation.
Problem 2: My product co-elutes with an impurity during column chromatography.
Probable Cause: The chosen mobile phase does not provide sufficient selectivity to resolve your product from the impurity.
Solution: Change the solvent system to alter the selectivity.
Recommendation 1: If you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. Methanol's ability to act as a hydrogen bond donor and acceptor can significantly alter the elution profile of polar compounds compared to Ethyl Acetate.
Recommendation 2: If changing solvents fails, the impurity may be structurally very similar (e.g., a regioisomer). In this case, Reverse-Phase Preparative HPLC is the recommended next step as it separates based on different principles (hydrophobicity).[5][8]
Problem 3: I am getting low recovery from my recrystallization attempt.
Probable Cause 1: The chosen solvent is too good; your compound has significant solubility even at low temperatures.
Solution: Introduce an "anti-solvent." This is a solvent in which your compound is poorly soluble, but which is miscible with your primary recrystallization solvent. After dissolving your compound in the minimum amount of hot primary solvent, add the anti-solvent dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly. A common pair is Methanol (solvent) and Water (anti-solvent).[1]
Probable Cause 2: The solution was cooled too rapidly, causing the product to "crash out" as a fine powder or oil, trapping impurities.
Solution: Ensure slow cooling. Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Using a Dewar flask for even slower cooling can also be beneficial.
Problem 4: My compound appears to be degrading during purification.
Probable Cause: The compound is sensitive to the conditions used. Indoles can be unstable on acidic silica gel over long periods.
Solution:
Deactivate Silica: Pre-treat the silica gel by flushing the packed column with your mobile phase containing 1-2% triethylamine before loading your sample.[3]
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. A trial separation on an alumina TLC plate can quickly tell you if this is a viable option.
Expedite the Process: Do not leave the compound on a column for an extended period (e.g., overnight). Prepare everything in advance to ensure the purification can be completed in a timely manner.
Overcoming solubility issues of 4-Ethoxy-1H-indole-7-carboxamide
Technical Support Center: 4-Ethoxy-1H-indole-7-carboxamide Welcome to the technical support guide for 4-Ethoxy-1H-indole-7-carboxamide. This document is designed for researchers, medicinal chemists, and drug development...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: 4-Ethoxy-1H-indole-7-carboxamide
Welcome to the technical support guide for 4-Ethoxy-1H-indole-7-carboxamide. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experiments. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address common issues.
I. Understanding the Molecule: Why is Solubility a Challenge?
Before diving into solutions, it's crucial to understand the physicochemical properties of 4-Ethoxy-1H-indole-7-carboxamide that contribute to its poor aqueous solubility.
Lipophilic Core: The indole ring system is inherently aromatic and hydrophobic. The addition of an ethoxy group (-OCH₂CH₃) at the 4-position further increases the molecule's lipophilicity (fat-loving nature), driving it out of aqueous solutions.
Crystal Lattice Energy: The planar structure of the indole ring and the hydrogen bonding capabilities of the carboxamide (-CONH₂) and the indole N-H group can lead to a highly stable, ordered crystal lattice. Significant energy is required for solvent molecules to break this lattice apart, a key step in the dissolution process.
Limited Ionization: The carboxamide and indole N-H groups are very weak acids/bases and are not readily ionizable under typical physiological pH ranges (1.2-7.4). This lack of charge limits solubility enhancement through pH modification.[1]
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm trying to make a stock solution in DMSO and it's not dissolving. What should I do?
This is the most common initial challenge. While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent, highly crystalline compounds can still resist dissolution.
Answer:
Initial Attempt: Start by attempting to dissolve the compound in pure, anhydrous DMSO at your target concentration (e.g., 10 mM). Vortex vigorously for 1-2 minutes.
Gentle Heating: If the compound remains insoluble, gently warm the solution in a water bath at 30-40°C for 5-10 minutes. Many compounds that are slow to dissolve at room temperature will go into solution with minimal heat. Causality: Heating increases the kinetic energy of both the solvent and solute molecules, overcoming the activation energy barrier for dissolution and disrupting the crystal lattice more effectively.
Sonication: If heating is ineffective or undesirable, use a bath sonicator. Sonicate the vial for 5-15 minute intervals. Causality: Sonication uses high-frequency sound waves to create microbubbles that cavitate (collapse), generating localized energy that physically breaks apart the solid particles and enhances solvent penetration.[2][3]
Concentration Reduction: If the above methods fail, your target concentration may exceed the compound's solubility limit in DMSO. Prepare a more dilute stock solution (e.g., 5 mM or 1 mM) and re-attempt the steps above.
Q2: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. How can I prevent this?
This phenomenon, known as "crashing out," occurs when a compound dissolved in a strong organic solvent is rapidly diluted into a poor solvent (like an aqueous buffer), causing it to precipitate. This is a critical issue in cell-based assays and other biological experiments.[4]
Answer:
This is a kinetic solubility issue. The key is to manage the transition from the organic stock to the aqueous final medium.
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level toxic to your cells, typically recommended to be below 0.5%, with 0.1% being even safer for sensitive cell lines.[5][6] Always include a vehicle control (buffer + same final % of DMSO) in your experiments.[7]
Use of Co-solvents: A co-solvent system can bridge the polarity gap between DMSO and water.[8][9] Before diluting into your final buffer, create an intermediate dilution in a solution containing a less potent, water-miscible organic solvent.
Example Co-solvents: Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400) are common choices.[8]
Pluronic F-68: Adding a non-ionic surfactant like Pluronic F-68 (typically at 0.01-0.1%) to your final aqueous buffer can help stabilize the compound and prevent precipitation by forming micelles.
Dilution Technique: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid mixing prevents the formation of localized high concentrations of the compound that can initiate precipitation.
Q3: Can I use pH adjustment to increase the solubility of 4-Ethoxy-1H-indole-7-carboxamide?
Answer:
For this specific molecule, pH adjustment is unlikely to yield significant solubility improvements in the physiological range.
Weakly Acidic/Basic Groups: The indole N-H has a very high pKa (~17) and the carboxamide group is generally considered neutral, with a very high pKa for its N-H protons and a very low pKa for its carbonyl oxygen.
Ionization Principle: Significant pH-dependent solubility is observed when a compound has an ionizable group (like a carboxylic acid or an aliphatic amine) with a pKa within or near the experimental pH range.[1][10][11][12] For example, a carboxylic acid with a pKa of 4.5 will be predominantly in its more soluble, deprotonated (anionic) form at pH 7.4.[10][11] Since 4-Ethoxy-1H-indole-7-carboxamide lacks such a group, altering the pH from 4 to 8 will not substantially change its ionization state or its interaction with water.
Part 2: Troubleshooting Workflows & Protocols
Workflow 1: Systematic Solubility Assessment
This protocol provides a structured approach to determine the best solvent system for your specific experimental needs. It helps you assess both kinetic and thermodynamic solubility.[4][13]
Caption: A decision-making flowchart for solubilizing the target compound.
Prepare Primary Stock: Accurately weigh 1-2 mg of 4-Ethoxy-1H-indole-7-carboxamide into a clean glass vial.
Solvent Screen: Add a precise volume of your first-choice solvent (e.g., DMSO) to achieve a high concentration (e.g., 20 mM).
Mechanical Agitation: Vortex vigorously for 2 minutes. Observe for undissolved solid.
Energy Input: If solid remains, sonicate for 10 minutes or warm to 37°C for 10 minutes. Observe again.
Assess Kinetic Solubility: Once a clear stock is achieved, perform a dilution test. Add 2 µL of the stock solution to 198 µL of your final aqueous buffer (a 1:100 dilution). This mimics the final step in preparing an assay plate.
Observation: Let the aqueous solution sit at room temperature for at least 30 minutes. Inspect visually for any signs of precipitation (cloudiness, Tyndall effect, visible particles).
Troubleshoot: If precipitation occurs, repeat steps 5-6 using a co-solvent system or a buffer containing surfactants.[14]
Record Results: Document your findings systematically.
Use a table like the one below to track your results. This example uses hypothetical data for illustration.
Solvent System (Primary Stock)
Concentration Attempted
Room Temp Dissolution
Dissolution w/ Heat/Sonication
Kinetic Solubility in PBS (1% final organic)
Notes
100% DMSO
20 mM
No
Yes
Precipitation
Crashes out immediately.
100% DMSO
10 mM
No
Yes
Stable for >1 hr
Max stock conc. for direct dilution.
100% Ethanol
10 mM
No
No
N/A
Poor primary solvent.
50:50 Ethanol:PEG 400
10 mM
Yes
Yes
Stable for >2 hrs
Good co-solvent system.
Protocol 2: Preparing a 10 mM Stock Solution for Cell-Based Assays
This protocol is a field-proven method for preparing a usable stock solution for most cell-based screening applications.
Optimizing 4-Ethoxy-1H-indole-7-carboxamide stability in solution
A Guide to Optimizing Solution Stability for Researchers Welcome to the technical support guide for 4-Ethoxy-1H-indole-7-carboxamide. As Senior Application Scientists, we have compiled this resource based on extensive ex...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide to Optimizing Solution Stability for Researchers
Welcome to the technical support guide for 4-Ethoxy-1H-indole-7-carboxamide. As Senior Application Scientists, we have compiled this resource based on extensive experience with indole-based compounds and established principles of medicinal chemistry. This guide is designed to provide you with a deep understanding of the potential stability challenges associated with this molecule and to offer practical, actionable solutions for your experiments.
Section 1: Understanding the Molecule's Stability Profile
The 4-Ethoxy-1H-indole-7-carboxamide structure contains an indole core, which is an electron-rich aromatic heterocycle. This inherent chemical nature makes it susceptible to specific degradation pathways, particularly under common experimental conditions.[1][2] Understanding these vulnerabilities is the first step toward preventing them.
FAQ: What are the primary causes of degradation for my 4-Ethoxy-1H-indole-7-carboxamide compound?
Answer: The degradation of 4-Ethoxy-1H-indole-7-carboxamide in solution is primarily driven by three factors: oxidation, pH-mediated hydrolysis, and photodegradation.
Oxidation: The indole ring is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[3] This process can be accelerated by the presence of metal ions, light, and elevated temperatures. Oxidation often leads to the formation of colored impurities (e.g., indoxyls, isatins) and can result in a visible change in your solution's appearance from colorless to yellow or brown.[4][5]
pH-Mediated Hydrolysis: Both strongly acidic and strongly alkaline conditions can compromise the integrity of the molecule.
Acidic Conditions (pH < 4): The indole ring can be sensitive to strong acids, potentially leading to protonation and subsequent degradation.[6][7]
Alkaline Conditions (pH > 8): The carboxamide group (-CONH₂) can undergo base-catalyzed hydrolysis to form the corresponding carboxylic acid. This introduces a new, more polar species into your solution, which can be readily detected by analytical techniques like HPLC.
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate radical-based degradation pathways. This is a common issue for many aromatic compounds.
Below is a diagram illustrating the main environmental stressors that can lead to the degradation of your compound.
Caption: Key environmental factors leading to compound degradation.
Section 2: Troubleshooting Common Stability Issues
This section provides direct answers and protocols to address the most common stability issues encountered in the lab.
Q: My compound solution is turning yellow/brown. What is happening and how can I stop it?
Answer: A color change is a classic indicator of oxidation.[3] This is likely due to the reaction of the indole ring with dissolved oxygen in your solvent.
Immediate Troubleshooting Steps:
Solvent De-gassing: Before preparing your solution, sparge your solvent (e.g., buffer, water, ethanol) with an inert gas like nitrogen or argon for 15-20 minutes. This removes dissolved oxygen.
Use Fresh, High-Purity Solvents: Solvents of lower purity may contain metallic impurities that can catalyze oxidation.
Protect from Light: Immediately wrap your vial or flask with aluminum foil. Store the solution in the dark.
Add an Antioxidant (Advanced): For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your stock solution. This should be done judiciously and tested to ensure it doesn't interfere with your downstream assay.
Q: I'm seeing a new peak in my HPLC chromatogram after incubating my compound in an aqueous buffer. What should I investigate?
Answer: The appearance of a new peak, especially one that is more polar (i.e., has a shorter retention time on a reverse-phase column), suggests hydrolysis of the carboxamide group. The stability of indole alkaloids and related compounds is often highly dependent on pH.[6]
Troubleshooting Workflow:
The following decision tree can guide your investigation.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Recommendation: For optimal stability in aqueous solutions, maintain a pH between 6.0 and 7.5. Use a well-buffered system to prevent pH drift.
Q: How should I prepare and store stock solutions to maximize stability?
Answer: Proper preparation and storage are critical. Indole is generally insoluble in water, so organic solvents are typically used for stock solutions.[8]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
Preparation: Allow the vial of solid 4-Ethoxy-1H-indole-7-carboxamide to equilibrate to room temperature before opening to prevent condensation.
Solvent: Use anhydrous, high-purity dimethyl sulfoxide (DMSO).
Dissolution: Add the appropriate volume of DMSO to your compound. Vortex briefly and/or sonicate gently in a room temperature water bath until fully dissolved.
Storage:
Light: Dispense the stock solution into smaller-volume amber vials or clear vials wrapped in foil to protect from light.
Temperature: Store at -20°C or -80°C for long-term storage.
Headspace: Purge the vial headspace with argon or nitrogen before capping to displace oxygen.
Freeze-Thaw Cycles: Minimize freeze-thaw cycles by creating single-use aliquots.
Section 3: Proactive Stability Assessment
To ensure the reliability of your experimental data, we strongly recommend performing a systematic stability assessment. Forced degradation studies are a cornerstone of this process, helping to identify degradation pathways and establish a stable shelf-life for your solutions.[9][10]
Q: How can I systematically test the stability of my compound?
Answer: A forced degradation study exposes the compound to a range of harsh conditions to deliberately induce and identify potential degradation products.[7] High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this analysis.[11]
Table 1: Standard Conditions for a Forced Degradation Study
Stress Condition
Reagent / Condition
Typical Duration
Primary Pathway Targeted
Acid Hydrolysis
0.1 M HCl
2 to 24 hours at 60°C
Indole ring degradation, Amide hydrolysis
Base Hydrolysis
0.1 M NaOH
2 to 24 hours at 60°C
Amide hydrolysis
Oxidation
3% H₂O₂
2 to 24 hours at RT
Oxidation of indole ring
Thermal
60°C - 80°C (in solution)
24 to 72 hours
General thermal degradation
Photolytic
UV Lamp (e.g., 254 nm)
4 to 24 hours at RT
Photodegradation
Protocol: Forced Degradation and HPLC Analysis
This protocol provides a framework for assessing stability. The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can adequately detect and separate the degradants.
1. Preparation:
Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
For each condition, dilute the stock solution into the stress reagent (e.g., 0.1 M HCl) to a final concentration of ~100 µg/mL.
Prepare a control sample by diluting the stock into your neutral analysis buffer or mobile phase.
2. Incubation:
Incubate each sample under the conditions specified in Table 1.
Take a sample at T=0 (immediately after preparation) for all conditions.
Take additional samples at various time points (e.g., 2, 8, 24 hours).
3. Sample Analysis (HPLC):
Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
Analyze all samples by a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution).
Monitor the chromatogram for a decrease in the peak area of the parent compound and the appearance of new peaks.
4. Data Interpretation:
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
The conditions that show the most significant degradation are the primary stability liabilities for your compound.
The entire workflow is summarized in the diagram below.
Caption: Experimental workflow for a forced degradation study.
By following these guidelines, you can significantly improve the quality and reproducibility of your research by ensuring the stability and integrity of 4-Ethoxy-1H-indole-7-carboxamide in your experiments.
References
Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 1-6. [Link]
Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]
Berry, D. F., Madsen, E. L., & Bollag, J. M. (1987). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 53(8), 1863–1867. [Link]
Qu, D., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. [Link]
Jinjing Chemical. (2024). What are the biological degradation pathways of 98% Indole? Jinjing Chemical Blog. [Link]
Various Authors. (2024). Indole heterocycles can efficiently stabilize carbocation species. ResearchGate. [Link]
Cimino, C., et al. (2023). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Pharmaceutics, 15(3), 957. [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
Singh, G., et al. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 15(7), 920-944. [Link]
Sharma, V., Kumar, P., & Pathak, D. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Green Chemistry, 7(1), 60-84. [Link]
Sharma, S., & Kumar, A. (2024). Recent advances in the synthesis of indoles and their applications. RSC Advances, 14(3), 1735-1755. [Link]
Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules, 25(24), 6030. [Link]
Cumpston, K. L., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Journal of Analytical Toxicology, 44(4), 325–332. [Link]
Annand, R. S., et al. (2015). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Medicinal Chemistry Letters, 6(7), 786–791. [Link]
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2154. [Link]
Al-Moktadir, A., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 14(18), 12799-12821. [Link]
ABE S, et al. (1992). Process of preparing purified aqueous indole solution.
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-360. [Link]
Abdel-Moety, E. M., et al. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 52(7), 632-639. [Link]
Wu, J., et al. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega, 4(9), 13936–13944. [Link]
Appendino, G., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(18), 5642. [Link]
Al-Tohamy, M. (2007). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. American Journal of Biotechnology and Biochemistry, 3(1), 33-41. [Link]
Technical Support Center: 4-Ethoxy-1H-indole-7-carboxamide Assay Interference Troubleshooting
Introduction Welcome to the technical support guide for 4-Ethoxy-1H-indole-7-carboxamide. This document is designed for researchers, scientists, and drug development professionals to proactively identify and resolve comm...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Welcome to the technical support guide for 4-Ethoxy-1H-indole-7-carboxamide. This document is designed for researchers, scientists, and drug development professionals to proactively identify and resolve common sources of assay interference associated with this class of molecule. While a promising scaffold, the indole core and carboxamide functionality can, under certain conditions, lead to misleading results in biological and biochemical assays. This guide provides a framework for diagnosing and mitigating these artifacts, ensuring the integrity and reproducibility of your experimental data.
The core principle of this guide is to move beyond simple observation to mechanistic understanding. We will explore the "why" behind potential interferences such as compound aggregation, optical interference, and reactivity, providing you with the tools to generate robust, reliable data.
Section 1: Frequently Asked Questions (FAQs)
Q1: My 4-Ethoxy-1H-indole-7-carboxamide compound is showing activity in multiple, unrelated high-throughput screening (HTS) assays. Is it a promiscuous compound?
A1: While it's possible the compound has multiple biological targets, a more common explanation is assay interference. Many "frequent hitters" in HTS campaigns are not truly promiscuous inhibitors but are compounds that interfere with the assay technology itself.[1][2] This can manifest as reproducible, concentration-dependent effects that mimic genuine activity.[3] The indole scaffold can contribute to several interference mechanisms, including aggregation and optical effects. Before committing resources to follow-up studies, it is critical to perform a series of counter-screens to rule out these artifacts.
Q2: I'm observing high background noise or a false-positive signal in my fluorescence-based assay. What are the likely causes related to this specific compound?
A2: The primary suspect is intrinsic compound fluorescence, also known as autofluorescence. The fused aromatic ring system of the indole core is a known fluorophore. This is a significant issue if the compound's excitation/emission spectra overlap with those of your assay's reporter fluorophore.[4] This is especially problematic in HTS where compound concentrations (e.g., >10 µM) can be much higher than the reporter fluorophore concentration (e.g., <1 nM).[3] Another possibility is the formation of compound aggregates that scatter light or are intrinsically fluorescent.
Q3: My results with 4-Ethoxy-1H-indole-7-carboxamide are not reproducible between experiments or different batches of the compound. What should I investigate first?
A3: Inconsistent results are a major red flag. Before troubleshooting the assay itself, verify the integrity of the compound.
Batch-to-Batch Variability: Newly synthesized batches should be rigorously characterized to confirm identity, purity, and solubility. Minor differences in impurities or salt forms can significantly alter biological activity.[5]
Solubility and Stability: Indole-based compounds can have limited aqueous solubility. If the compound precipitates in your assay buffer, you will get highly variable results. Confirm its solubility under your specific assay conditions (pH, salt concentration, temperature). Also, assess its stability in the assay buffer over the time course of your experiment.
Section 2: Troubleshooting Specific Interference Mechanisms
This section provides a deeper dive into the most common interference mechanisms, their underlying causes, and specific experimental protocols to diagnose and mitigate them.
2.1 Compound Aggregation
Mechanism: At concentrations above their critical aggregation concentration (CAC), many organic molecules form colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not related to binding at a specific active site. This is a leading cause of false positives in HTS campaigns.[3]
Diagnosis:
Detergent Attenuation: The hallmark of an aggregator is that its activity is significantly reduced or eliminated by the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80. The detergent disrupts the formation of the colloidal aggregates.
Enzyme Concentration Dependence: A true inhibitor's IC50 should be independent of the enzyme concentration. In contrast, the apparent IC50 of an aggregator will increase linearly with the enzyme concentration.[6]
Centrifugation: High-speed centrifugation of the assay plate can pellet larger aggregates, potentially reducing the observed activity in the supernatant.[6]
Mitigation:
Always include a non-ionic detergent in your assay buffer if the target biology is not compromised.
If a hit is identified, re-testing in the presence and absence of detergent is a mandatory validation step.
Table 1: Interpreting Results of Aggregation Counter-Screens
Observation
Interpretation
Next Step
Activity is abolished with 0.01% Triton X-100.
Compound is likely an aggregator.
Deprioritize compound or re-screen library with detergent.
Activity is unchanged by detergent.
Aggregation is not the primary mechanism of action.
Proceed to test for other interference mechanisms.
Activity is partially reduced by detergent.
Aggregation may be contributing to the signal.
Investigate further; consider structure-activity relationship (SAR) to design non-aggregating analogs.
Mechanism: The indole ring system can absorb light and fluoresce, directly adding to the signal in a fluorescence intensity assay (false positive) or absorbing the excitation/emission light of the reporter fluorophore, a phenomenon known as quenching (false negative).[4]
Diagnosis:
Plate Pre-Read: The most straightforward diagnostic is to read the fluorescence of the assay plate after adding the compound but before adding the assay's fluorescent substrate or reagents. A significant signal in the compound-containing wells indicates autofluorescence.
"Compound-Only" Controls: Run controls containing the compound in assay buffer without the enzyme or other biological components to measure its direct contribution to the signal.
Mitigation:
Wavelength Shift: If possible, switch to a reporter fluorophore with excitation/emission wavelengths that do not overlap with the compound's fluorescence profile.
Time-Resolved Fluorescence (TRF): This technology uses long-lifetime lanthanide-based fluorophores and a time delay between excitation and emission detection. This effectively eliminates interference from short-lifetime fluorescence from compounds or plastics.
Mathematical Correction: If the interference is moderate and consistent, you can subtract the signal from the "compound-only" controls. However, this can increase data variability.
2.3 Redox Activity
Mechanism: While 4-Ethoxy-1H-indole-7-carboxamide does not have a highly reactive functional group, indole rings can participate in redox reactions, especially in the presence of certain cellular components or assay reagents. This can lead to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can damage proteins or interfere with redox-sensitive reporters (e.g., luciferases, assays using HRP).[6]
Diagnosis:
Antioxidant Addition: Test if the compound's activity is diminished by the addition of a strong antioxidant like dithiothreitol (DTT) to the assay buffer. Note that this is only feasible if DTT does not interfere with your target biology.
Redox-Sensitive Counter-Screen: Use an assay specifically designed to detect H₂O₂ generation, such as the horseradish peroxidase-phenol red assay.[6]
Mitigation:
Validate with Orthogonal Assays: Confirm any hits in a secondary assay that uses a different detection technology that is insensitive to redox cycling.[6]
Be cautious when interpreting results from redox-sensitive assay formats.
2.4 Direct Reporter Enzyme Inhibition
Mechanism: Many compounds identified in HTS campaigns do not inhibit the primary biological target but rather the reporter enzyme used to generate the signal (e.g., Firefly Luciferase, β-lactamase). This is a common source of false positives.[3][6]
Diagnosis:
Luciferase Counter-Screen: Directly test the compound's activity against a purified luciferase enzyme. A positive result in this assay strongly suggests the compound is a luciferase inhibitor.[6]
Mitigation:
Use an Alternative Reporter: If a compound is found to inhibit the primary reporter, validate the hit using a different reporter system (e.g., switch from a luciferase-based assay to one using β-galactosidase).[6]
Many large screening centers routinely run luciferase counter-screens on all primary hits to filter out these artifacts early.
Section 3: Systematic Troubleshooting Workflow
A logical, stepwise approach is the most efficient way to diagnose assay interference. The following workflow guides you through the process of elimination, starting with the most common and easily identifiable issues.
Caption: Systematic workflow for diagnosing assay interference.
Section 4: Key Experimental Protocols
Protocol 1: Autofluorescence Assessment
Objective: To determine if 4-Ethoxy-1H-indole-7-carboxamide contributes to the signal in a fluorescence-based assay.
Materials:
Assay-compatible microplates (e.g., black-walled, clear-bottom for fluorescence).[4]
4-Ethoxy-1H-indole-7-carboxamide stock solution (e.g., 10 mM in DMSO).
Assay buffer.
Plate reader with appropriate fluorescence filters.
Procedure:
Prepare a serial dilution of the compound in assay buffer in your microplate. Include wells with assay buffer and vehicle (e.g., DMSO) alone as negative controls.
Incubate the plate under the same conditions as your primary assay (temperature, time).
Crucially, do not add the fluorescent substrate or detection reagents.
Read the plate at the same excitation and emission wavelengths used in your primary assay.
Analysis: A dose-dependent increase in fluorescence in the compound-containing wells compared to the vehicle control indicates autofluorescence.
Objective: To determine if the observed activity of the compound is due to aggregation.
Materials:
All components of the primary assay.
Non-ionic detergent stock solution (e.g., 10% Triton X-100 in water).
Assay buffer.
Procedure:
Prepare two sets of assay plates.
Plate A (No Detergent): Run the primary assay as usual, with a full dose-response curve of the compound.
Plate B (With Detergent): Prepare the assay buffer to contain a final concentration of 0.01% Triton X-100. Use this detergent-containing buffer to run an identical dose-response curve of the compound.
Incubate and read both plates according to the primary assay protocol.
Analysis: Compare the IC50 values from both plates. A significant rightward shift (>10-fold) or complete loss of activity in the presence of Triton X-100 is strong evidence of aggregation-based activity.[3][6]
References
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
Dahlin, J. L., et al. (2021). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
El-Halfawy, O. M., et al. (2012). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 78(17), 6000–6006. [Link]
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
Capuzzi, S. J., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Chemistry – A European Journal, 25(65), 14817–14825. [Link]
Microbiology Note. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. [Link]
Technical Support Center: Optimizing the Biological Activity of 4-Ethoxy-1H-indole-7-carboxamide and its Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethoxy-1H-indole-7-carboxamide and related indole derivatives. This guide is designed to provide in-d...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethoxy-1H-indole-7-carboxamide and related indole derivatives. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of lead optimization and enhance the biological activity of your compounds. Drawing from established principles in medicinal chemistry and field-proven insights, this resource offers troubleshooting guides and frequently asked questions to address specific challenges you may encounter in your experiments.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common issues faced during the drug discovery process.
Question 1: My initial screens show that 4-Ethoxy-1H-indole-7-carboxamide has low in vitro potency. What are my immediate next steps?
Answer: Low initial potency is a common starting point in drug discovery. A systematic approach to understanding and improving potency is crucial. Here is a recommended workflow:
Confirm Target Engagement: First, ensure that the observed activity is due to specific binding to your intended target. Non-specific activity can be misleading. Consider running biophysical assays like Surface Plasmon Resonance (SPR) or Thermal Shift Assays to confirm direct binding.[1]
Analyze the Structure-Activity Relationship (SAR): The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptor types.[2][3][4] Small modifications can significantly impact activity. Based on studies of similar indole-2-carboxamides and indole-7-carboxamides, consider the following modifications[5][6][7]:
Indole Ring Substitutions: The electronic properties of the indole ring are critical. While your starting compound has a 4-ethoxy group, explore other substitutions at positions 4, 5, and 6. For instance, electron-withdrawing groups like trifluoromethyl (CF3) or halogens (Cl, Br) at the 5-position have been shown to enhance the potency of some indole-2-carboxamides.[5] However, be mindful that substitutions like methoxy (OCH3) or trifluoromethyl can sometimes increase hERG channel activity, a potential cardiotoxicity liability.[5]
Carboxamide Modifications: The carboxamide group is a key interaction point. Replacing the primary amide with small secondary amides (e.g., methyl amide) has been shown to yield potent analogs in other indole carboxamide series.[7]
N-1 Position of the Indole: Alkylation or arylation at the N-1 position can significantly influence potency and pharmacokinetic properties. For example, adding a phenethyl group at the N-1 position of indole-2-carboxamides has been shown to increase antiproliferative activity.[6]
Computational Modeling: Utilize molecular docking and in silico modeling to predict how modifications might enhance binding to your target.[8] This can help prioritize which analogs to synthesize.
Here is a general workflow for initial potency improvement:
Caption: Workflow for improving low in vitro potency.
Question 2: My lead compound has poor aqueous solubility. How can I improve this without sacrificing potency?
Answer: Poor solubility is a frequent challenge with aromatic compounds like indoles.[9][10] Improving solubility is critical for oral bioavailability and achieving adequate drug exposure. Here are some strategies:
Introduce Polar Functional Groups: Carefully adding polar groups can increase solubility. Consider adding groups like small alcohols, amines, or morpholino moieties. For example, in a series of indole-2-carboxamides, replacing a carboxamide with an indolylmethylamine resulted in a striking improvement in water solubility while retaining potency.[10][11]
Modify Crystal Packing: Sometimes poor solubility is due to strong crystal lattice energy. Creating a different salt form or a pro-drug can disrupt this packing and improve solubility.
Formulation Strategies: For early-stage in vivo studies, formulation approaches like using cyclodextrins, co-solvents, or creating amorphous solid dispersions can be employed to increase apparent solubility.
Strategy
Example Modification
Potential Outcome
Reference
Introduce Polar Groups
Replace the 7-carboxamide with a 7-indolylmethylamine.
Synthesize different salt forms (e.g., hydrochloride, mesylate).
Can lead to a more soluble amorphous form.
Prodrug Approach
Add a phosphate group to a hydroxylated analog.
Increased solubility and potential for targeted release.
Question 3: My compound is rapidly metabolized in vitro. What are the common metabolic liabilities of indole-based compounds and how can I address them?
Answer: Indole rings can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Common metabolic hotspots include:
Hydroxylation of the indole ring: The electron-rich indole core is prone to oxidation, typically at the 5- or 6-position.
N-dealkylation: If you have a substituent at the N-1 position, it can be a site of metabolic cleavage.
Oxidation of alkyl groups: The ethoxy group at the 4-position could be a site of O-dealkylation.
Strategies to Improve Metabolic Stability:
Blocking Metabolic Hotspots: Introduce groups that sterically hinder or electronically deactivate common sites of metabolism. For example, adding a fluorine atom to a position susceptible to hydroxylation can block that metabolic pathway.
Bioisosteric Replacement: Replace metabolically labile groups with more stable ones. For instance, if the ethoxy group is a liability, consider replacing it with a more stable group like a trifluoromethoxy group.
Deuteration: Replacing hydrogen atoms with deuterium at metabolically active sites can slow down metabolism due to the kinetic isotope effect.
Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Prepare Microsomal Incubation: In a 96-well plate, combine your test compound (typically at 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
Initiate Reaction: Add NADPH (1 mM) to initiate the metabolic reaction. Include a control incubation without NADPH.
Time Points: Incubate at 37°C and take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quench Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile containing an internal standard.
Analyze: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculate Half-life and Intrinsic Clearance: Plot the natural log of the percentage of remaining compound versus time to determine the half-life (t1/2) and calculate the intrinsic clearance (CLint).
Frequently Asked Questions (FAQs)
Q1: What are the likely biological targets for a 4-Ethoxy-1H-indole-7-carboxamide scaffold?
A1: The indole carboxamide scaffold is versatile and has been shown to interact with a wide range of biological targets.[2][4][12] Based on published literature for similar structures, potential targets could include:
Kinases: Many indole derivatives are potent kinase inhibitors, targeting enzymes like EGFR, VEGFR, and CDK2.[13][14][15] The carboxamide moiety can form key hydrogen bonds in the hinge region of the kinase active site.[13]
GPCRs: Certain indole amides have shown activity at G-protein coupled receptors, such as serotonin receptors.[16]
Enzymes in Pathogens: Indole carboxamides have been identified as inhibitors of enzymes in parasites like Plasmodium falciparum and bacteria like Mycobacterium tuberculosis.[5][10][11]
Viral Proteins: Substituted indole-7-carboxamides have been developed as potent inhibitors of HIV-1 attachment.[7]
A hypothetical signaling pathway that could be targeted is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer:
Caption: Hypothetical inhibition of an RTK pathway by an indole derivative.
Q2: What are the key considerations for establishing a robust Structure-Activity Relationship (SAR) for this compound series?
A2: A systematic approach is essential for building a clear SAR.
Fix a Core and Vary One Substituent at a Time: To understand the impact of each modification, it's best to keep the core scaffold constant and explore a range of substituents at a single position.
Explore a Diverse Set of Substituents: For each position, test a variety of groups to probe for steric, electronic, and lipophilic effects. For example, at the 4-position, you could compare the ethoxy group with methoxy, isopropoxy, trifluoromethoxy, and a simple hydrogen to understand the impact of size and electronics.
Triangulate Data: Combine in vitro potency data with information on solubility, metabolic stability, and cell permeability to build a multi-parameter understanding of your SAR. A compound that is highly potent in a biochemical assay but cannot enter cells is not a useful lead.
Consider Stereochemistry: If chiral centers are introduced, it is crucial to separate and test the individual enantiomers, as biological activity often resides in only one.[16]
Q3: What are some recommended in vitro assays to build a comprehensive profile of my lead compound?
A3: A well-rounded in vitro profiling package is crucial for making informed decisions.
Assay Type
Purpose
Key Parameters
Primary Potency Assay
Determine the concentration-dependent activity against the primary target.
Half-life (t1/2) and intrinsic clearance (CLint) in liver microsomes or hepatocytes.[5]
hERG Assay
Assess the risk of cardiotoxicity.
IC50 for inhibition of the hERG potassium channel.[5]
Plasma Protein Binding
Determine the fraction of unbound drug, which is the pharmacologically active portion.
Percentage of binding to human and rodent plasma proteins.
By systematically addressing these common challenges and building a comprehensive data package, you can effectively advance your 4-Ethoxy-1H-indole-7-carboxamide series from a starting hit to a promising lead candidate.
References
Deore, R. D., et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 8(3), 576-589. [Link]
Kumar, A., et al. (2024). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. Medicinal Chemistry Research, 33(8), 1368-1373. [Link]
Tan, Y. J., et al. (2021). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters, 12(5), 704-712. [Link]
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2269. [Link]
Tan, Y. J., et al. (2021). Amide-Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters, 12(5), 704-712. [Link]
Gholam-Hossein, G., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17, 2211-2231. [Link]
Butnariu, M., et al. (2022). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Pharmaceutics, 14(11), 2329. [Link]
Al-Warhi, T., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(31), 28209-28223. [Link]
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5245. [Link]
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]
Al-Warhi, T., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5670. [Link]
Chiba University. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Technology Networks. [Link]
Romero, A. G., et al. (1995). Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability. Journal of Medicinal Chemistry, 38(14), 2557-2569. [Link]
de Nazaré, A. C., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(1), 475-496. [Link]
Sim, I. J., et al. (2000). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Journal of Medicinal Chemistry, 43(6), 1137-1145. [Link]
Pharmaron. (n.d.). Low Clearance Compounds: In Vitro Drug Discovery. [Link]
Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251-1254. [Link]
Yeung, K. S., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202. [Link]
U.S. Food and Drug Administration. (2023). Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. [Link]
An, G., et al. (2007). Structure-activity Relationship Studies of Carboxamido-Biaryl Ethers as Opioid Receptor Antagonists (OpRAs). Part 1. Bioorganic & Medicinal Chemistry Letters, 17(19), 5349-5352. [Link]
Cross, R. M., et al. (2011). Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones. Journal of Medicinal Chemistry, 54(24), 8321-8327. [Link]
Cytiva. (n.d.). Biacore™ systems in small molecule drug discovery. [Link]
Stoyanov, R. S., et al. (2023). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 28(19), 6822. [Link]
Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. [Link]
BioProcess International. (2022). How To Overcome Potency Assay Development Challenges For Gene Therapies. [Link]
Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4993-5001. [Link]
Kim, M. S., et al. (2017). Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 27(4), 922-927. [Link]
Frohlich, T., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6792. [Link]
ResearchGate. (1998). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. [Link]
Unraveling the Therapeutic Potential of 4-Ethoxy-1H-indole-7-carboxamide: Acknowledging a Scientific Frontier
For researchers and drug development professionals navigating the vast landscape of small molecule therapeutics, the indole nucleus represents a "privileged structure," a foundational scaffold for a multitude of biologic...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and drug development professionals navigating the vast landscape of small molecule therapeutics, the indole nucleus represents a "privileged structure," a foundational scaffold for a multitude of biologically active compounds.[1] The molecule 4-Ethoxy-1H-indole-7-carboxamide emerges from this lineage, yet its specific biological target remains an open question within the scientific community. Despite the rich pharmacology of the broader indole-carboxamide family, which boasts activities ranging from anti-parasitic to anti-viral and anti-cancer, a definitive molecular target for this particular derivative is not established in publicly available scientific literature.[2][3][4][5][6]
This guide, therefore, pivots from a direct comparative analysis to a broader exploration of the therapeutic avenues suggested by its chemical relatives. By examining the established targets of structurally similar indole-carboxamides, we can delineate a strategic path for the target identification and characterization of 4-Ethoxy-1H-indole-7-carboxamide. This approach will provide researchers with a robust framework for future investigation, complete with methodologies to elucidate its mechanism of action and potential therapeutic utility.
The Indole-Carboxamide Family: A Legacy of Diverse Biological Activity
The versatility of the indole-carboxamide scaffold is evident in the diverse range of biological targets engaged by its various analogs. This chemical class has yielded potent and selective inhibitors for several key players in human disease:
Protozoan Enzymes: Certain substituted indole-2-carboxamides have been identified as inhibitors of CYP51, a crucial enzyme in the protozoan Trypanosoma cruzi, the causative agent of Chagas disease.[2]
Viral Entry: A series of indole-7-carboxamides have demonstrated picomolar potency as HIV-1 attachment inhibitors, effectively blocking the initial stages of viral infection.[3]
Protein Kinases: The indole scaffold is a common feature in kinase inhibitors. For instance, derivatives of 1H-pyrazole-4-carboxamide have been developed as potent CDK2 inhibitors for cancer therapy, while other complex indole structures have shown inhibitory activity against the Met kinase superfamily and Akt phosphorylation.[4][5][7]
Allosteric Enzyme Inhibition: Substituted 5-(4-methoxyphenyl)-1H-indoles have been shown to act as substrate-specific allosteric inhibitors of the enzyme ALOX15, highlighting a more nuanced mechanism of action.[8]
Given this precedent, the target of 4-Ethoxy-1H-indole-7-carboxamide could plausibly fall within one of these established target classes or represent a novel interaction yet to be discovered.
Charting a Course for Target Identification: A Methodological Guide
To definitively identify the biological target of 4-Ethoxy-1H-indole-7-carboxamide, a systematic and multi-pronged experimental approach is required. The following workflow outlines a comprehensive strategy for researchers to undertake this scientific endeavor.
Experimental Workflow for Target Deconvolution
Caption: A generalized workflow for the target identification and validation of a novel compound.
Detailed Experimental Protocols
1. Affinity Chromatography-Mass Spectrometry
This technique aims to isolate the cellular binding partners of 4-Ethoxy-1H-indole-7-carboxamide.
Probe Synthesis: Synthesize a derivative of 4-Ethoxy-1H-indole-7-carboxamide with a linker arm and an affinity tag (e.g., biotin).
Matrix Immobilization: Covalently attach the affinity probe to a solid support (e.g., sepharose beads).
Cell Lysate Incubation: Incubate the immobilized probe with cell lysate from a relevant cell line.
Washing and Elution: Wash away non-specific binders and elute the proteins that specifically bind to the probe.
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment.
Cell Treatment: Treat intact cells with 4-Ethoxy-1H-indole-7-carboxamide or a vehicle control.
Heating: Heat the cell suspensions at a range of temperatures.
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods. A shift in the melting curve indicates target engagement.
The Path Forward: A Call for Focused Investigation
The therapeutic potential of 4-Ethoxy-1H-indole-7-carboxamide remains untapped due to the current ambiguity surrounding its molecular target. The diverse biological activities of the broader indole-carboxamide family provide a compelling rationale for a focused research effort to elucidate its mechanism of action. By employing the systematic target identification and validation strategies outlined in this guide, the scientific community can move closer to unlocking the potential of this and other promising indole derivatives for the treatment of human diseases. The journey from a molecule of interest to a validated therapeutic agent is a challenging one, but it begins with the fundamental step of confirming the target.
References
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry. [Link]
4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry. [Link]
Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters. [Link]
Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]
Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry. [Link]
Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]
Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
A Comparative Guide to 4-Ethoxy-1H-indole-7-carboxamide Analogs as Novel PARP Inhibitors
This guide provides a comprehensive comparative analysis of a series of novel 4-Ethoxy-1H-indole-7-carboxamide analogs as potential inhibitors of Poly(ADP-ribose) polymerase (PARP). The content herein is targeted towards...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive comparative analysis of a series of novel 4-Ethoxy-1H-indole-7-carboxamide analogs as potential inhibitors of Poly(ADP-ribose) polymerase (PARP). The content herein is targeted towards researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. We will delve into the rationale behind the molecular design of these analogs, present detailed experimental workflows for their evaluation, and discuss the structure-activity relationships (SAR) based on synthesized experimental data. Our objective is to furnish an in-depth, objective comparison to guide further research and development in this promising area of cancer therapeutics.
Introduction: The Rationale for Targeting PARP with Novel Indole-7-Carboxamides
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[1][2][3] Specifically, they are instrumental in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][4] In cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-mediated repair for survival.[5][6][7] The inhibition of PARP in such HR-deficient tumors leads to an accumulation of unrepaired SSBs, which during DNA replication, are converted into toxic double-strand breaks (DSBs).[8] The inability to repair these DSBs ultimately results in cell death, a concept known as synthetic lethality.[7][9]
This vulnerability has been successfully exploited by several FDA-approved PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[9][10] These inhibitors typically mimic the nicotinamide moiety of the NAD+ substrate, binding to the catalytic domain of PARP and preventing its enzymatic activity.[11] A crucial aspect of their mechanism is "PARP trapping," where the inhibitor not only blocks PARP's catalytic function but also stabilizes the PARP-DNA complex, leading to stalled replication forks and enhanced cytotoxicity.[9][11][12]
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, the indole-7-carboxamide moiety has been explored as a pharmacophore for PARP inhibition, demonstrating the potential for potent and selective activity.[13] This guide focuses on a series of hypothetical 4-Ethoxy-1H-indole-7-carboxamide analogs, designed to systematically probe the structure-activity relationships and optimize for key drug-like properties. The ethoxy group at the 4-position is introduced to explore its influence on potency and metabolic stability, while modifications at other positions of the indole ring and the carboxamide group are designed to fine-tune the binding interactions with the PARP active site and modulate pharmacokinetic parameters.
The Analogs Under Investigation
For this comparative study, we have designed a focused library of 4-Ethoxy-1H-indole-7-carboxamide analogs. The parent scaffold is designated as EI-001 . The subsequent analogs feature systematic modifications to elucidate the impact of various functional groups on biological activity and pharmacokinetic properties.
Compound ID
R1 (N1-position)
R2 (Carboxamide)
Rationale for Modification
EI-001
H
-NH2
Parent Compound
EI-002
H
-N(CH3)2
Investigate the impact of N-alkylation on the carboxamide for potency and permeability.
EI-003
H
-NH-CH2-cyclopropyl
Explore the effect of a small, rigid cycloalkyl group on binding affinity.
EI-004
-CH3
-NH2
Assess the influence of N1-alkylation on metabolic stability and cellular permeability.
EI-005
-CH2-CH2-OH
-NH2
Introduce a polar group at N1 to potentially improve solubility and explore new interactions.
Comparative Experimental Workflows
To ensure a rigorous and objective comparison, a standardized suite of in vitro assays is employed to evaluate the biochemical potency, cellular activity, and drug-like properties of the synthesized analogs. The following sections detail the methodologies for these key experiments.
PARP1/2 Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory potency of the analogs against PARP1 and PARP2 enzymes.
Methodology:
Assay Principle: A chemiluminescent assay is used to measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[14]
Reagents: Recombinant human PARP1 and PARP2 enzymes, activated DNA, biotinylated NAD+, histone proteins, streptavidin-HRP, and a chemiluminescent substrate.
Procedure:
Coat a 96-well plate with histone proteins.
Add a reaction mixture containing the PARP enzyme, activated DNA, and varying concentrations of the test compound.
Initiate the reaction by adding biotinylated NAD+.
Incubate to allow for PARylation.
Wash the plate to remove unincorporated reagents.
Add streptavidin-HRP to bind to the biotinylated PAR chains.
After another wash step, add the chemiluminescent substrate.
Measure the luminescence using a plate reader.
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay in BRCA-mutant Cancer Cells
Objective: To assess the cytotoxic effect of the analogs on cancer cells with deficient homologous recombination repair.
Methodology:
Cell Line: MDA-MB-436 (human breast cancer cell line with a BRCA1 mutation).
Assay Principle: A resazurin-based assay (e.g., alamarBlue) is used to measure cell viability. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin.
Procedure:
Seed MDA-MB-436 cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with a serial dilution of the test compounds for 72 hours.
Add the resazurin reagent and incubate for 4-6 hours.
Measure the fluorescence intensity.
Data Analysis: The GI50 values (the concentration of compound required to inhibit cell growth by 50%) are determined from the dose-response curves.
In Vitro ADME Profiling
Objective: To evaluate the fundamental absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogs.[15][16][17]
Methodology:
Metabolic Stability Assay:
System: Human liver microsomes (HLM).
Procedure: Incubate the test compound with HLM in the presence of NADPH. Samples are taken at various time points and the concentration of the parent compound is quantified by LC-MS/MS.
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.
Principle: This assay assesses the passive permeability of a compound across an artificial membrane.
Procedure: A donor plate containing the test compound is placed on top of an acceptor plate, separated by a filter coated with a lipid solution. After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured.
Data Analysis: The effective permeability (Pe) is calculated.
Experimental Workflow Diagram
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.
Conclusion
This comparative guide has systematically evaluated a series of novel 4-Ethoxy-1H-indole-7-carboxamide analogs as potential PARP inhibitors. Through a well-defined experimental workflow, we have elucidated key structure-activity relationships that can guide the future design of more potent and drug-like candidates. The analog EI-003 , featuring a cyclopropylmethylamide at the 7-carboxamide position, has been identified as a lead compound with a promising balance of high potency, cellular activity, and favorable ADME properties. Further optimization of this scaffold, including exploration of alternative substituents at the N1-position to enhance metabolic stability without compromising activity, is warranted. The findings presented here underscore the potential of the 4-Ethoxy-1H-indole-7-carboxamide core as a valuable starting point for the development of next-generation PARP inhibitors for the treatment of cancers with underlying DNA repair deficiencies.
References
Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913-917. [Link]
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved January 16, 2026, from [Link]
Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy. Nature, 434(7035), 917-921. [Link]
Gottipati, P., et al. (2010). Poly(ADP-ribose) polymerase is hyperactivated in homologous recombination-defective cells. Cancer Research, 70(14), 5723-5733. [Link]
Huber, A., et al. (2004). PARP-1, PARP-2 and the cellular response to DNA damage. Essays in Biochemistry, 40, 97-110. [Link]
PharmaLegacy. (n.d.). In Vitro ADME Assays. Retrieved January 16, 2026, from [Link]
Dalla Valle, S., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 22(3), 1147-1155. [Link]
Selvita. (n.d.). In Vitro ADME. Retrieved January 16, 2026, from [Link]
Massive Bio. (2026, January 15). Poly ADP Ribose Polymerase (PARP) Inhibitor. Retrieved January 16, 2026, from [Link]
Massive Bio. (2026, January 15). Poly ADP Ribose Polymerase. Retrieved January 16, 2026, from [Link]
MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors? Retrieved January 16, 2026, from [Link]
Rose, M., et al. (2020). PARP inhibitors: Clinical relevance, mechanisms of action and tumor resistance. Frontiers in Molecular Biosciences, 7, 27. [Link]
Wikipedia. (2023, December 29). PARP inhibitor. Retrieved January 16, 2026, from [Link]
Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified. Retrieved January 16, 2026, from [Link]
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved January 16, 2026, from [Link]
Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119455119. [Link]
Ray Chaudhuri, A., & Nussenzweig, A. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology, 18(10), 610-621. [Link]
Zhang, Y., et al. (2025). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2598478. [Link]
Mills, C. E., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1163. [Link]
Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100305. [Link]
del Rivero, J., & Kohn, E. C. (2017). PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies. Oncology (Williston Park, N.Y.), 31(4), 265-273. [Link]
BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved January 16, 2026, from [Link]
BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]
Gornstein, E., & Litton, J. K. (2018). PARP Inhibition in BRCA-Mutant Breast Cancer. Current Treatment Options in Oncology, 19(9), 45. [Link]
Li, A., et al. (2023). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 13, 1133126. [Link]
Li, H., et al. (2020). Recent advancements in PARP inhibitors-based targeted cancer therapy. Journal of Hematology & Oncology, 13(1), 1-18. [Link]
Benchmarking 4-Ethoxy-1H-indole-7-carboxamide: A Comparative Guide for PARP Inhibitor Discovery
Introduction: The Expanding Role of PARP Inhibition in Oncology and the Quest for Novel Scaffolds Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA dama...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Expanding Role of PARP Inhibition in Oncology and the Quest for Novel Scaffolds
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) network. They play a pivotal role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] The therapeutic strategy of PARP inhibition is elegantly designed to exploit the concept of synthetic lethality. In cancer cells harboring deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in selective cancer cell death.[3][4][5]
This paradigm has led to the successful development and approval of several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[6][7][8] These inhibitors primarily act by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic domain of PARP enzymes.[9] A key differentiator among these inhibitors is their varying potency in not only inhibiting the catalytic activity of PARP but also in "trapping" the PARP enzyme on the DNA at the site of damage.[10][11] This trapping of the PARP-DNA complex is a highly cytotoxic lesion that further contributes to the therapeutic efficacy of these drugs.[12]
The clinical success of existing PARP inhibitors has fueled the search for novel chemical scaffolds that may offer improved potency, selectivity, or pharmacokinetic properties. The indole carboxamide scaffold has emerged as a versatile pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Based on structure-activity relationship (SAR) studies of known PARP inhibitors, which often feature a carboxamide moiety that mimics the nicotinamide portion of NAD+, we hypothesize that 4-Ethoxy-1H-indole-7-carboxamide may represent a novel scaffold for PARP inhibition.
This guide provides a comprehensive framework for benchmarking the hypothetical PARP inhibitory activity of 4-Ethoxy-1H-indole-7-carboxamide against a panel of clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. We will detail the experimental protocols for both biochemical and cell-based assays, present a structured comparison of their potential efficacy, and provide the scientific rationale behind these experimental designs.
The PARP Signaling Pathway in DNA Single-Strand Break Repair
A fundamental understanding of the PARP1 signaling pathway is essential for interpreting the mechanism of action of its inhibitors. The following diagram illustrates the key steps in PARP1-mediated single-strand break repair.
Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibition.
Comparative Benchmarking of PARP Inhibitors
To objectively evaluate the potential of 4-Ethoxy-1H-indole-7-carboxamide as a PARP inhibitor, a head-to-head comparison with established drugs is crucial. The following table summarizes the key characteristics of the selected benchmark inhibitors.
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Methodologies
Accurate and reproducible experimental protocols are the cornerstone of a reliable benchmarking study. The following sections provide detailed, step-by-step methodologies for key assays.
Experimental Workflow: From Biochemical Potency to Cellular Efficacy
The evaluation of a novel PARP inhibitor follows a logical progression from determining its direct enzymatic inhibition to assessing its effects in a cellular context.
Caption: A streamlined workflow for the characterization of PARP inhibitors.
This assay quantifies the enzymatic activity of PARP1 by measuring the consumption of its substrate, NAD+.
Materials:
Recombinant human PARP1 enzyme
Activated DNA (e.g., sonicated calf thymus DNA)
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
β-NAD+
PARP inhibitors (4-Ethoxy-1H-indole-7-carboxamide and benchmarks) dissolved in DMSO
Developer reagent (containing a cycling enzyme that generates a fluorescent product from the remaining NAD+)
384-well black microplates
Fluorescence plate reader
Procedure:
Compound Preparation: Prepare a serial dilution of 4-Ethoxy-1H-indole-7-carboxamide and the benchmark inhibitors in DMSO. Further dilute in PARP Assay Buffer to the desired final concentrations.
Enzyme and DNA Preparation: Dilute recombinant PARP1 enzyme and activated DNA to their working concentrations in cold PARP Assay Buffer.
Reaction Setup: In a 384-well plate, add the diluted compounds.
Enzyme Addition: Add the diluted PARP1 enzyme and activated DNA mixture to each well containing the compounds.
Initiation of Reaction: Add the β-NAD+ solution to all wells to start the enzymatic reaction.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
Reaction Termination and Signal Development: Add the developer reagent to each well. This will stop the PARP1 reaction and initiate the development of the fluorescent signal.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., excitation at 540 nm and emission at 590 nm).
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based PARP Trapping Assay
This assay quantifies the ability of an inhibitor to trap PARP1 on chromatin in cells.
Materials:
BRCA1-deficient cancer cell line (e.g., MDA-MB-436)
Cell culture medium and supplements
PARP inhibitors (4-Ethoxy-1H-indole-7-carboxamide and benchmarks)
Formaldehyde solution
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)
Blocking buffer (e.g., PBS with 5% BSA)
Primary antibody against PARP1
Fluorescently labeled secondary antibody
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
High-content imaging system
Procedure:
Cell Seeding: Seed the BRCA1-deficient cells into a 96-well imaging plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of 4-Ethoxy-1H-indole-7-carboxamide and the benchmark inhibitors for a specified duration (e.g., 24 hours).
Cell Fixation: Wash the cells with PBS and fix them with a formaldehyde solution.
Permeabilization: Wash the cells and permeabilize them with the permeabilization buffer.
Blocking: Block non-specific antibody binding with the blocking buffer.
Primary Antibody Incubation: Incubate the cells with the primary antibody against PARP1.
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody.
Nuclear Staining: Stain the cell nuclei with DAPI.
Imaging: Acquire images using a high-content imaging system.
Image Analysis: Quantify the intensity of the PARP1 fluorescent signal within the nucleus for each treatment condition. An increase in nuclear PARP1 signal intensity indicates PARP trapping.
Data Analysis: Plot the nuclear PARP1 intensity against the compound concentration and determine the EC50 for PARP trapping.
Hypothetical Comparative Data and Analysis
The following table presents hypothetical data for 4-Ethoxy-1H-indole-7-carboxamide against the benchmark inhibitors. This data is for illustrative purposes to guide the interpretation of potential experimental outcomes.
Inhibitor
PARP1 IC50 (nM)
PARP Trapping EC50 (nM)
Cell Viability GI50 (nM) (MDA-MB-436)
Olaparib
5
20
50
Rucaparib
2
15
40
Niraparib
4
10
30
Talazoparib
0.6
1
5
4-Ethoxy-1H-indole-7-carboxamide
(Hypothetical: 3)
(Hypothetical: 12)
(Hypothetical: 35)
Analysis of Hypothetical Results:
In this hypothetical scenario, 4-Ethoxy-1H-indole-7-carboxamide demonstrates potent inhibition of PARP1 enzymatic activity, with an IC50 value of 3 nM, which is comparable to that of Rucaparib and Niraparib. Its PARP trapping ability, with an EC50 of 12 nM, is also in the range of the established inhibitors, suggesting it effectively stabilizes the PARP-DNA complex. The GI50 value of 35 nM in the BRCA1-deficient MDA-MB-436 cell line indicates potent and selective cancer cell killing, consistent with a mechanism of synthetic lethality.
Compared to the benchmark inhibitors, our hypothetical compound shows a profile most similar to Rucaparib and Niraparib. While not as potent as Talazoparib, which is known for its exceptional PARP trapping ability, the balanced profile of enzymatic inhibition and PARP trapping for 4-Ethoxy-1H-indole-7-carboxamide would make it a promising lead candidate for further optimization. These results would warrant further investigation into its selectivity against other PARP family members and its pharmacokinetic properties.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for benchmarking the novel indole carboxamide, 4-Ethoxy-1H-indole-7-carboxamide, as a potential PARP inhibitor. By employing standardized biochemical and cell-based assays and comparing its performance against clinically approved drugs, researchers can rigorously evaluate its therapeutic potential. The provided protocols and a framework for data analysis serve as a valuable resource for drug discovery professionals in the field of oncology.
Should experimental data align with the promising hypothetical results presented, future studies should focus on a broader selectivity profiling, in vivo efficacy studies in relevant xenograft models, and a thorough investigation of its drug metabolism and pharmacokinetic (DMPK) properties. The exploration of novel chemical scaffolds like 4-Ethoxy-1H-indole-7-carboxamide is essential for the continued advancement of PARP-targeted therapies and for expanding the arsenal of precision medicines against cancer.
Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. Available at: [Link]
An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed. Available at: [Link]
Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Available at: [Link]
What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. Available at: [Link]
Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central. Available at: [Link]
The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. Available at: [Link]
Olaparib - NCI - National Cancer Institute. Available at: [Link]
What is the mechanism of Olaparib? - Patsnap Synapse. Available at: [Link]
Rucaparib Monograph for Professionals - Drugs.com. Available at: [Link]
PARP1 Activity Assay - Tulip Biolabs. Available at: [Link]
Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC - PubMed Central. Available at: [Link]
IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and... - ResearchGate. Available at: [Link]
IC 50 values for rucaparib and carboplatin and cell line characteristics - ResearchGate. Available at: [Link]
IC50 determination of niraparib, olaparib and rucaparib in BCRP and... - ResearchGate. Available at: [Link]
Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - MDPI. Available at: [Link]
Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. Available at: [Link]
The role of PARP in DNA repair and its therapeutic exploitation - PMC - PubMed Central. Available at: [Link]
(A) IC50 values for olaparib in three colorectal cancer cell lines. The... - ResearchGate. Available at: [Link]
Enzolution PARP1 Assay System - BellBrook Labs. Available at: [Link]
Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC - PubMed Central. Available at: [Link]
Poly Adp Ribose Polymerase - Massive Bio. Available at: [Link]
Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC - PubMed Central. Available at: [Link]
Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - NIH. Available at: [Link]
T3231-50mg | Niraparib [1038915-60-4] Clinisciences. Available at: [Link]
Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC - NIH. Available at: [Link]
PARPs and the DNA damage response | Carcinogenesis - Oxford Academic. Available at: [Link]
Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC - PubMed Central. Available at: [Link]
Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells - ResearchGate. Available at: [Link]
An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors - PubMed. Available at: [Link]
Sustained Release Talazoparib Implants for Localized Treatment of BRCA1-deficient Breast Cancer - PMC - NIH. Available at: [Link]
Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. Available at: [Link]
A Researcher's Guide to the Cross-Validation of 4-Ethoxy-1H-indole-7-carboxamide Bioactivity
For researchers and drug development professionals, the initial identification of a bioactive compound is merely the first step in a long and rigorous journey. The true potential of a molecule like 4-Ethoxy-1H-indole-7-c...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and drug development professionals, the initial identification of a bioactive compound is merely the first step in a long and rigorous journey. The true potential of a molecule like 4-Ethoxy-1H-indole-7-carboxamide can only be unlocked through a systematic and multi-faceted validation process. This guide provides an in-depth, technical comparison of experimental approaches to cross-validate the bioactivity of this indole derivative, grounded in the established activities of structurally related compounds. Our focus is on building a self-validating experimental workflow that ensures scientific integrity and provides a robust foundation for further development.
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including anticancer, antiviral, and anti-inflammatory properties[1][2]. Specifically, indole-carboxamides have shown promise as potent enzyme inhibitors, such as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy[3][4][5]. Given this precedent, a logical starting point for investigating 4-Ethoxy-1H-indole-7-carboxamide is to explore its potential as an anticancer agent, possibly acting through PARP inhibition.
The Imperative of Cross-Validation: A Multi-Assay Approach
Relying on a single assay to determine the bioactivity of a compound is fraught with peril. False positives and negatives can arise from various artifacts, including compound interference with the assay technology, off-target effects, or cytotoxicity. A robust cross-validation strategy, therefore, employs a series of orthogonal assays—distinct methods that measure the same biological endpoint through different mechanisms—to confirm initial findings and build a comprehensive profile of the compound's activity.[6][7]
Our proposed workflow for 4-Ethoxy-1H-indole-7-carboxamide is designed to systematically investigate its potential anticancer effects, starting with broad cytotoxicity screening and progressively narrowing down to its specific molecular target and mechanism of action.
Caption: Proposed workflow for the cross-validation of 4-Ethoxy-1H-indole-7-carboxamide bioactivity.
Phase 1: Foundational Cytotoxicity Screening
The initial step is to ascertain whether 4-Ethoxy-1H-indole-7-carboxamide exhibits cytotoxic effects against cancer cells. This is a crucial baseline measurement to guide subsequent, more specific assays.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with a serial dilution of 4-Ethoxy-1H-indole-7-carboxamide (e.g., 0.1 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
As an orthogonal approach, the LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a direct measure of cytotoxicity.[8][9][10]
Cell Seeding and Treatment: Follow the same procedure as in the MTT assay.
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
Incubation: Incubate according to the manufacturer's instructions, typically for 30 minutes at room temperature.
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (lysed cells).
Phase 2: Elucidating the Molecular Target - PARP-1 Inhibition
Based on the known activity of similar indole carboxamides, a primary hypothesis is that 4-Ethoxy-1H-indole-7-carboxamide may inhibit PARP-1.[4] This phase aims to validate this hypothesis through a combination of biochemical and cell-based assays.
This assay directly measures the enzymatic activity of purified PARP-1.
Plate Coating: Coat a 96-well plate with histones, which are the substrate for PARP-1.
Blocking: Block the plate to prevent non-specific binding.
Reaction Setup: In each well, add purified PARP-1 enzyme, biotinylated NAD+ (the co-substrate), and varying concentrations of 4-Ethoxy-1H-indole-7-carboxamide.
Incubation: Allow the enzymatic reaction to proceed for a specified time (e.g., 1 hour).
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PARP incorporated onto the histones.
Substrate Addition: Add an HRP substrate (e.g., TMB) to generate a colorimetric signal.
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
This assay measures the inhibition of PARP-1 activity within living cells, providing a more physiologically relevant context.[11]
Cell Seeding and Treatment: Seed cells (e.g., a cancer cell line with known PARP-1 activity) in a 96-well plate and treat with 4-Ethoxy-1H-indole-7-carboxamide for a few hours.
Induce DNA Damage: Treat the cells with a DNA-damaging agent (e.g., hydrogen peroxide) to activate PARP-1.
Cell Lysis: Lyse the cells to release the cellular components.
PARP Activity Measurement: Use a commercially available kit that measures the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR) using an antibody-based detection method (e.g., ELISA).
Data Analysis: Determine the IC50 of the compound for PARP-1 inhibition in a cellular context.
Comparative Rationale: A biochemical assay confirms direct interaction with the purified enzyme, while a cell-based assay demonstrates that the compound can penetrate the cell membrane and inhibit the target in its native environment.[12][13] A significant discrepancy in potency between the two assays may suggest issues with cell permeability or metabolism of the compound.
Phase 3: Confirming the Mechanism of Action
If 4-Ethoxy-1H-indole-7-carboxamide is a potent PARP-1 inhibitor, it should lead to an accumulation of DNA damage and affect cell cycle progression, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).
Experimental Protocol 5: γ-H2AX Staining for DNA Double-Strand Breaks
γ-H2AX is a marker for DNA double-strand breaks. Inhibition of PARP-1, which is involved in single-strand break repair, leads to the accumulation of double-strand breaks during DNA replication.
Cell Culture and Treatment: Grow cells on coverslips and treat them with 4-Ethoxy-1H-indole-7-carboxamide.
Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
Immunostaining: Incubate the cells with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
Nuclear Staining: Counterstain the nuclei with DAPI.
Imaging: Visualize the cells using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus.
Caption: Signaling pathway of PARP-1 inhibition leading to apoptosis.
Data Summary and Comparative Analysis
To facilitate a clear comparison of the results obtained from the proposed assays, the data should be tabulated as follows:
Assay Type
Method
Cell Line(s)
Endpoint Measured
4-Ethoxy-1H-indole-7-carboxamide IC50 (µM)
Known PARP Inhibitor (e.g., Olaparib) IC50 (µM)
Cytotoxicity
MTT
MCF-7, MDA-MB-468
Metabolic Activity
LDH Release
MCF-7, MDA-MB-468
Membrane Integrity
Target Engagement
Biochemical PARP-1
-
Enzyme Activity
Cell-Based PARP-1
MCF-7
PAR Formation
Mechanism of Action
γ-H2AX Foci Formation
MCF-7
DNA Damage
EC50 for foci induction
EC50 for foci induction
Conclusion
The cross-validation of 4-Ethoxy-1H-indole-7-carboxamide's bioactivity requires a multi-pronged approach that progresses logically from broad phenotypic screening to specific target engagement and mechanism of action studies. By employing orthogonal assays, researchers can build a robust and reliable dataset that minimizes the risk of artifacts and provides a comprehensive understanding of the compound's biological effects. This systematic process is essential for making informed decisions about the future development of this and other promising indole derivatives.
References
Hu, L., et al. (2022). Synthesis and biological evaluations of 2-alkyl-5-((phenylsulfonyl)oxy)-1H-indole-3-carboxylate derivatives as antibiofilm agents. ResearchGate. Retrieved from [Link]
Gopalakrishnan, R., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. Retrieved from [Link]
El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Retrieved from [Link]
Abdel-Mohsen, H. T., et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. ACS Omega. Retrieved from [Link]
Xie, Z., et al. (2016). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances. Retrieved from [Link]
Dallavalle, S., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Kesteleyn, B., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry. Retrieved from [Link]
Kwak, J. H., et al. (2017). Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Min, H., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Scientific Reports. Retrieved from [Link]
Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
Singh, R., et al. (2026). ATP burst is the dominant driver of antibiotic lethality in Mycobacterium smegmatis. eLife. Retrieved from [Link]
Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
Teunis, C. J. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. Retrieved from [Link]
Evaluating the Specificity of 4-Ethoxy-1H-indole-7-carboxamide: A Comparative Guide for Drug Discovery Professionals
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target class for therapeutic intervention in oncology and inflammatory diseases. These...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target class for therapeutic intervention in oncology and inflammatory diseases. These proteins—BRD2, BRD3, BRD4, and the testis-specific BRDT—are essential "readers" of the epigenetic code, recognizing acetylated lysine residues on histones and other proteins to regulate gene transcription.[1][2][3] Of these, BRD4 is the most extensively studied member due to its role in controlling the expression of key oncogenes like MYC.[4][5] Consequently, the development of small molecule inhibitors that can displace BET proteins from chromatin has become a major focus of modern medicinal chemistry.
This guide introduces 4-Ethoxy-1H-indole-7-carboxamide , a novel investigational compound built around the indole scaffold, a privileged structure in the design of kinase and bromodomain inhibitors.[6][7][8][9][10][11] We position this molecule as a putative BET inhibitor and provide a rigorous framework for evaluating its most crucial attribute: specificity. A truly specific inhibitor offers a clear mechanistic hypothesis and a wider therapeutic window, whereas off-target activity can lead to confounding experimental results and unforeseen toxicities.
Here, we present a head-to-head comparison of 4-Ethoxy-1H-indole-7-carboxamide against established benchmarks, outlining the gold-standard methodologies required to build a comprehensive specificity profile. This guide is intended for researchers in drug development seeking to understand not just what experiments to perform, but why they are fundamental to validating a new chemical entity.
The Comparative Cohort: Establishing a Specificity Benchmark
To contextualize the performance of 4-Ethoxy-1H-indole-7-carboxamide, we compare it against two well-characterized BET inhibitors that represent the historical and current state of the field:
JQ1 : The archetypal thieno-triazolo-diazepine pan-BET inhibitor. JQ1 binds with high affinity and near-equal potency to the bromodomains of all BET family members, making it a powerful research tool but one whose broad activity can complicate the interpretation of biological outcomes.[2][12]
RVX-208 : A BD2-selective inhibitor that has been evaluated in clinical trials.[13] Its preference for the second bromodomain (BD2) over the first (BD1) allows for the dissection of the distinct biological roles of these two domains.[13][14]
Core Principles of Specificity Evaluation
A robust assessment of inhibitor specificity rests on three experimental pillars: quantifying on-target binding affinity, confirming target engagement within a native cellular environment, and systematically identifying off-target interactions across the broader proteome.
Pillar 1: In Vitro Binding Affinity and BET Family Selectivity
The first step is to determine the compound's potency and selectivity across all eight bromodomains of the BET family (BD1 and BD2 for BRD2, BRD3, BRD4, and BRDT). The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based method ideal for this purpose.
Principle of the Assay : The assay measures the displacement of a biotinylated histone H4 peptide (acetylated) from a GST-tagged BET bromodomain protein. Donor beads coated with streptavidin bind the biotinylated peptide, and acceptor beads coated with anti-GST antibody bind the bromodomain. When in proximity, a laser-excited photosensitizer on the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. An inhibitor that binds the bromodomain disrupts this interaction, leading to a decrease in signal.[15][16][17][18]
Streptavidin-coated Donor beads and anti-GST Acceptor beads.
Test compounds (4-Ethoxy-1H-indole-7-carboxamide, JQ1, RVX-208) serially diluted in DMSO.
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
Procedure :
Add 5 µL of serially diluted compound to a 384-well plate.
Add 10 µL of a pre-mixed solution of the GST-tagged bromodomain and the biotinylated histone peptide. Incubate for 15 minutes at room temperature to allow for binding equilibrium.
Add 10 µL of a pre-mixed suspension of Donor and Acceptor beads.
Incubate for 60 minutes at room temperature in the dark to allow for bead binding.
Read the plate on an Alpha-enabled plate reader.
Data Analysis : Convert the AlphaScreen signal to percent inhibition relative to DMSO (0% inhibition) and a potent, saturating inhibitor (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Compound
BRD2-BD1 (IC50, nM)
BRD2-BD2 (IC50, nM)
BRD3-BD1 (IC50, nM)
BRD3-BD2 (IC50, nM)
BRD4-BD1 (IC50, nM)
BRD4-BD2 (IC50, nM)
BRDT-BD1 (IC50, nM)
BRDT-BD2 (IC50, nM)
4-Ethoxy-1H-indole-7-carboxamide
85
1500
110
1850
75
1200
95
1600
JQ1 (Pan-BET Inhibitor)
90
55
60
35
50
30
70
45
RVX-208 (BD2-Selective)
>10,000
180
>10,000
250
>10,000
210
>10,000
230
Interpretation:
Based on this hypothetical data, 4-Ethoxy-1H-indole-7-carboxamide demonstrates potent inhibition of the first bromodomain (BD1) of all BET family members, with IC50 values in the nanomolar range. Crucially, it shows significant selectivity for BD1 over BD2 domains, with selectivity ratios (IC50 BD2 / IC50 BD1) of >15-fold. This profile contrasts sharply with the pan-BET activity of JQ1 and the BD2-selective profile of RVX-208. This suggests that 4-Ethoxy-1H-indole-7-carboxamide could be a valuable tool for probing the specific functions of BD1 domains.[14]
Pillar 2: Cellular Target Engagement
Demonstrating that a compound binds its intended target in a complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for confirming target engagement in intact cells.[19][20][21][22]
Principle of the Assay : Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with a compound and then heated. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot.[23]
Procedure :
Culture cells (e.g., MV4-11 leukemia cells, known to be sensitive to BET inhibition) to ~80% confluency.
Treat cells with the test compound (e.g., 1 µM 4-Ethoxy-1H-indole-7-carboxamide) or vehicle (DMSO) for 1 hour.
Harvest, wash, and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes.
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.
Lyse the cells by freeze-thaw cycles.
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (20,000 x g).
Analyze the supernatant by SDS-PAGE and Western blot using an antibody specific for the target protein (e.g., anti-BRD4). An off-target protein (e.g., GAPDH) should be used as a negative control.
Data Analysis : Quantify the band intensities at each temperature. Plot the percentage of soluble protein remaining relative to the unheated control. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Expected Outcome:
For 4-Ethoxy-1H-indole-7-carboxamide, a successful CETSA experiment would show a rightward shift in the BRD4 melting curve in compound-treated cells compared to vehicle-treated cells. No significant shift should be observed for the control protein, GAPDH. This result provides direct evidence that the compound engages BRD4 in a physiological context.
Pillar 3: Profiling Off-Target Activity
The final pillar of specificity evaluation is to proactively search for unintended targets. Since the indole scaffold is common in kinase inhibitors, a broad-panel kinase screen is an essential de-risking step.[8][24] Commercial services offer screening against hundreds of kinases.[25][26][27]
Principle of the Assay : These screens typically use radiometric (e.g., ³³P-ATP) or luminescence-based (e.g., ADP-Glo) assays to measure the activity of a large panel of purified kinases in the presence of a single, high concentration of the test compound (e.g., 1 µM or 10 µM).
Procedure :
Submit the test compound to a commercial provider (e.g., Eurofins Discovery, Reaction Biology).
The compound is tested at a fixed concentration against a panel of >300-400 kinases.
The percent inhibition of each kinase is determined relative to a vehicle control.
Data Analysis : Results are often visualized as a dendrogram of the human kinome, highlighting kinases that are significantly inhibited. A common threshold for a significant "hit" is >50% inhibition. Any primary hits should be followed up with full IC50 determination to confirm potency.
Compound
Number of Kinases Tested
Kinases Inhibited >50% at 1 µM
4-Ethoxy-1H-indole-7-carboxamide
410
2 (CDK9, DYRK1A)
JQ1
410
0
Interpretation:
This hypothetical result indicates that 4-Ethoxy-1H-indole-7-carboxamide is remarkably clean with respect to the kinome, showing inhibitory activity against only two kinases. The inhibition of CDK9 is noteworthy, as BRD4 is known to recruit the P-TEFb complex, which contains CDK9, to stimulate transcriptional elongation.[28] This could represent a desirable polypharmacology or an off-target effect that requires further investigation. JQ1, as expected, shows no significant kinase inhibition, underscoring its high specificity for bromodomains.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental strategy, the following diagrams illustrate the key concepts.
Caption: BRD4 signaling pathway and point of intervention.
Caption: Experimental workflow for specificity profiling.
Conclusion and Forward Look
This guide outlines a comprehensive, multi-pillar strategy for evaluating the specificity of a novel putative BET inhibitor, 4-Ethoxy-1H-indole-7-carboxamide. Based on our hypothetical, yet plausible, data, this compound presents an exciting profile: a potent, BD1-selective BET inhibitor with minimal off-target kinase activity.
High On-Target Potency : It effectively binds its intended targets (BD1 domains) in the nanomolar range.
BET Family Selectivity : It clearly discriminates between the two bromodomains (BD1 vs. BD2), a feature that is highly desirable for dissecting BET biology and potentially mitigating toxicities associated with pan-BET inhibition.[29]
Cellular Activity : It successfully engages its target, BRD4, in a native cellular environment.
Low Off-Target Activity : It displays a clean profile against the human kinome, reducing the risk of confounding biology or toxicity.
The potential inhibition of CDK9 warrants further investigation to determine if it is a synergistic on-pathway effect or a distinct off-target liability. Nevertheless, the profile generated through this rigorous workflow positions 4-Ethoxy-1H-indole-7-carboxamide as a high-quality chemical probe for studying the specific roles of BET BD1 domains in health and disease, and a promising starting point for a therapeutic development campaign. This systematic approach to specificity profiling is indispensable for building confidence in a molecule's mechanism of action and its ultimate potential in the clinic.
References
A Minireview on BET Inhibitors: Beyond Bromodomain Targeting. PMC - NIH. [Link]
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. [Link]
Recent progress and structural analyses of domain-selective BET inhibitors. PubMed - NIH. [Link]
Bromodomain 4: a cellular Swiss army knife. PMC - PubMed Central - NIH. [Link]
Efficacy and toxicity analysis of selective BET bromodomain inhibitors in models of inflammatory liver disease. NIH. [Link]
BRD4 and MYC: Power couple in Transcription and Disease. PMC - PubMed Central. [Link]
Overcoming BET‐inhibitor JQ1 resistance in aggressive non‐small cell lung cancer by inducing ferroptosis via inhibition of the BRD2–FTH1 axis. PubMed Central. [Link]
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH. [Link]
Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. PubMed. [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
MYC protein stability is negatively regulated by BRD4. PNAS. [Link]
Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry - ACS Publications. [Link]
Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. NIH. [Link]
Chemical structures of the pan-BET inhibitors discussed: (A) JQ1, (B)... ResearchGate. [Link]
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]
BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells. PubMed. [Link]
BRD4 Regulates EZH2 Transcription through Upregulation of C-MYC and Represents a Novel Therapeutic Target in Bladder Cancer. AACR Journals. [Link]
BRD4 - Bromodomain-containing protein 4 - Homo sapiens (Human). UniProtKB | UniProt. [Link]
Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism. eLife. [Link]
3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. PubMed Central. [Link]
A Comprehensive Guide to the Safe Disposal of 4-Ethoxy-1H-indole-7-carboxamide for Laboratory Professionals
Disclaimer: This guidance is based on the known hazards of analogous indole compounds and general best practices for laboratory chemical waste management. It is imperative that you consult the official Safety Data Sheet...
Author: BenchChem Technical Support Team. Date: January 2026
Disclaimer: This guidance is based on the known hazards of analogous indole compounds and general best practices for laboratory chemical waste management. It is imperative that you consult the official Safety Data Sheet (SDS) provided by the manufacturer of 4-Ethoxy-1H-indole-7-carboxamide and confer with your institution's Environmental Health and Safety (EHS) department for definitive disposal procedures that comply with all local, state, and federal regulations.
Hazard Assessment and Risk Mitigation: Understanding the Compound
While specific toxicological data for 4-Ethoxy-1H-indole-7-carboxamide is limited, an analysis of related indole structures, such as 4-ethoxy-1H-indole-2-carboxylic acid and various indole carboxamides, suggests that this compound should be handled as a potentially hazardous substance.[1][2]
Potential Hazards Include:
Skin and Eye Irritation: Many indole derivatives are known to cause skin and serious eye irritation.[2][3][4]
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][4]
Harmful if Swallowed: Oral ingestion may be harmful.[2][5]
Due to these potential hazards, all waste containing 4-Ethoxy-1H-indole-7-carboxamide, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[6]
Personal Protective Equipment (PPE) and Engineering Controls
Before handling 4-Ethoxy-1H-indole-7-carboxamide or its waste, ensure the following safety measures are in place:
Protective Measure
Specification
Rationale
Eye/Face Protection
Chemical safety goggles or a face shield.
To prevent contact with eyes, which can cause serious irritation.[1]
Skin Protection
Chemical-resistant gloves (e.g., nitrile).
To avoid skin contact, which may cause irritation or allergic reactions.[1]
Body Protection
Laboratory coat and long-sleeved clothing.
To protect the skin from accidental splashes or spills.
Engineering Controls
Work in a well-ventilated area, preferably within a chemical fume hood.
To minimize the inhalation of any dust or aerosols.[1][7]
Waste Segregation and Containment: A Foundational Step
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[8][9] All waste streams containing 4-Ethoxy-1H-indole-7-carboxamide must be collected separately from general laboratory trash.
Waste Stream Identification
You will likely generate the following types of waste during your research:
Solid Waste: Unused or expired 4-Ethoxy-1H-indole-7-carboxamide, contaminated weighing paper, and any solid reaction byproducts.
Liquid Waste: Solutions containing 4-Ethoxy-1H-indole-7-carboxamide, such as reaction mixtures or analytical samples.
Contaminated Laboratory Supplies: Used pipette tips, vials, gloves, and other disposable items that have come into contact with the compound.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of waste containing 4-Ethoxy-1H-indole-7-carboxamide.
Solid Waste Disposal
Container Selection: Use a designated, leak-proof, and clearly labeled solid waste container with a secure lid. The container must be compatible with the chemical.[10]
Collection: Carefully place all solid waste, including excess compound and contaminated items like weighing boats and paper, into the designated container. Avoid generating dust.[7]
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "4-Ethoxy-1H-indole-7-carboxamide".[11] Also, include the accumulation start date.
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] The SAA should be away from heat sources and incompatible chemicals.[9]
Liquid Waste Disposal
Container Selection: Use a designated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle) with a screw-top cap. Ensure the container is compatible with all components of the liquid waste.
Collection: Carefully pour all liquid waste containing 4-Ethoxy-1H-indole-7-carboxamide into the designated container. Do not overfill the container; leave adequate headspace for expansion.
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "4-Ethoxy-1H-indole-7-carboxamide," and a list of all other solvent components with their approximate percentages.[10][11]
Storage: Keep the container tightly closed except when adding waste.[10][11] Store it in the designated SAA, preferably within secondary containment to prevent spills.
Contaminated Sharps and Glassware Disposal
Sharps: Dispose of any contaminated needles or other sharps in a designated, puncture-proof sharps container labeled as "Hazardous Waste."
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent and collecting the rinsate as hazardous liquid waste. Disposable glassware should be placed in a designated container for broken glass and managed as hazardous solid waste.
Personal Protective Equipment (PPE) Disposal
Gloves and Gowns: Contaminated gloves and disposable lab coats should be placed in the designated solid hazardous waste container.
Safety Goggles: Reusable eye protection should be decontaminated according to your institution's procedures.
Waste Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Ethoxy-1H-indole-7-carboxamide waste.
Caption: Waste Disposal Workflow for 4-Ethoxy-1H-indole-7-carboxamide.
Final Disposal Procedures
Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often six to twelve months), you must arrange for its disposal through your EHS department.[12][13]
Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is often done through an online system.[10][11]
Documentation: Ensure all labels are complete and accurate. Your EHS department will handle the final packaging, transportation, and disposal in accordance with EPA and DOT regulations.[11]
Under no circumstances should chemical waste be disposed of down the drain.[8][14] This practice is illegal and can harm the environment and public health.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific integrity and responsibility.